molecular formula C14H10ClN B7891808 7-chloro-2-phenyl-1H-indole

7-chloro-2-phenyl-1H-indole

Cat. No.: B7891808
M. Wt: 227.69 g/mol
InChI Key: KJCITCNQWWFFQM-UHFFFAOYSA-N
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Description

7-chloro-2-phenyl-1H-indole is a useful research compound. Its molecular formula is C14H10ClN and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-2-phenyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-2-phenyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCITCNQWWFFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of 7-Chloro-2-phenyl-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 7-chloro-2-phenyl-1H-indole derivatives . This analysis is synthesized for drug discovery professionals, focusing on the scaffold's dual-targeting potential in oncology (tubulin inhibition) and neurodegeneration (DYRK1A inhibition).

Executive Summary

The 7-chloro-2-phenyl-1H-indole scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to target hydrophobic pockets in diverse protein structures. Unlike the more common 5-chloro analogs (which mimic serotonin), the 7-chloro substitution induces a specific steric and electronic profile that enhances metabolic stability and selectivity.

Key Therapeutic Drivers:

  • Anticancer: Potent inhibition of tubulin polymerization (Colchicine binding site), leading to G2/M phase arrest and apoptosis in MCF-7 and HeLa cell lines.

  • Neurodegenerative: ATP-competitive inhibition of DYRK1A , a kinase implicated in Down syndrome and Alzheimer’s disease pathology.

  • Antimicrobial: Disruption of biofilm formation in Vibrio species and Gram-positive bacteria.

Chemical Context & Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is governed by the interplay between the lipophilic phenyl ring at C2 and the electron-withdrawing halogen at C7.

Core Scaffold Analysis[1]
  • Position 2 (Phenyl Ring): Acts as a "lipophilic anchor." In tubulin binding, this moiety intercalates into the hydrophobic cleft of the colchicine site. In kinase targets, it provides essential van der Waals contacts with the hinge region or gatekeeper residues.

  • Position 7 (Chlorine):

    • Steric Effect: The 7-Cl atom occupies a unique hydrophobic pocket often defined by residues like Val181 or Met259 in

      
      -tubulin, a space inaccessible to the unsubstituted indole.
      
    • Electronic Effect: Reduces the electron density of the indole ring, potentially strengthening

      
      -stacking interactions and altering the pKa of the N1-hydrogen, affecting hydrogen bond donor capability.
      
SAR Decision Matrix

The following diagram illustrates the functional consequences of modifying the 7-chloro-2-phenyl-1H-indole core.

SAR_Logic Core 7-Chloro-2-phenyl-1H-indole Pos2 Position 2 (Phenyl) Core->Pos2 Pos7 Position 7 (Chlorine) Core->Pos7 Pos3 Position 3 (Functionalization) Core->Pos3 Tubulin Tubulin Inhibition (Colchicine Site) Pos2->Tubulin Hydrophobic Anchor Pos7->Tubulin Fits Val181 Pocket DYRK1A DYRK1A Inhibition (ATP Pocket) Pos7->DYRK1A Halogen Bond/Steric Fill Biofilm Biofilm Disruption Pos7->Biofilm Membrane Permeability Pos3->DYRK1A CN/Amide H-bonding

Figure 1: Structure-Activity Relationship (SAR) mapping of the 7-chloro-2-phenyl-1H-indole scaffold against primary biological targets.

Therapeutic Applications

A. Anticancer Activity: Tubulin Polymerization Inhibition

The 7-chloro-2-phenyl-1H-indole derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of


-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to mitotic catastrophe.
  • Mechanism: The 7-Cl substituent fits into a hydrophobic sub-pocket formed by

    
    Lys353, 
    
    
    
    Asn258, and
    
    
    Val181. This specific interaction often yields higher potency compared to the 5-chloro analogs.
  • Key Data:

    • IC50 (Tubulin Polymerization): 1.0 – 5.0

      
      M range.
      
    • IC50 (MCF-7 Breast Cancer): Low nanomolar (e.g., 50–200 nM) for optimized derivatives (e.g., arylthioindoles).

    • Cell Cycle: Arrest at G2/M phase followed by apoptosis.

B. Kinase Inhibition: DYRK1A

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a critical target for Down syndrome.[1][2] 7-chloro-2-phenyl-1H-indole-3-carbonitrile derivatives have emerged as potent inhibitors.

  • Binding Mode: The scaffold acts as an ATP-competitive inhibitor. The 7-chloro atom is crucial for filling the ATP adenine-binding pocket without incurring steric clashes that larger halogens (like iodine) might cause in specific conformations.

  • Selectivity: The 2-phenyl group aids in distinguishing DYRK1A from the closely related DYRK1B and CLK1 kinases.

C. Antimicrobial & Biofilm Activity

While less potent than standard antibiotics, 7-chloroindoles exhibit "anti-virulence" properties.

  • Target: Vibrio parahaemolyticus and Staphylococcus aureus.

  • Activity: Disruption of quorum sensing and biofilm formation at sub-MIC concentrations (20–50

    
    g/mL), rendering bacteria more susceptible to immune clearance.
    

Experimental Protocols

Protocol 1: Synthesis via Fischer Indole Cyclization

To ensure high purity of the 7-chloro-2-phenyl core, the Fischer Indole synthesis is the most robust method.

  • Reactants: Combine 2-chlorophenylhydrazine hydrochloride (1.0 eq) and acetophenone (1.0 eq).

  • Catalyst: Use Polyphosphoric acid (PPA) or Zinc Chloride (

    
    ).
    
  • Procedure:

    • Mix reactants in glacial acetic acid.

    • Heat to reflux (110°C) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Work-up: Pour reaction mixture into crushed ice. The hydrazone intermediate may precipitate first; continued heating in PPA effects cyclization.

    • Purification: Recrystallize from Ethanol/Water.

    • Validation:

      
      H NMR should show a doublet at 
      
      
      
      ~7.1–7.3 ppm for the C7-H (if distinguishable) and the absence of the NH
      
      
      signal.
Protocol 2: Tubulin Polymerization Assay (Fluorescence Based)

Self-validating step: Include Vinblastine as a positive control.

  • Preparation: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) containing 1 mM GTP.
    
  • Dosing: Add test compound (dissolved in DMSO) to tubulin (final conc. 10

    
    M) at 4°C. Keep DMSO < 1%.
    
  • Initiation: Transfer to a 37°C plate reader.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) of DAPI (reporter) or absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: The V

    
     of the polymerization curve is compared to the vehicle control.
    
    • Result: A flat line indicates complete inhibition (depolymerization).

Protocol 3: MTT Cell Viability Assay
  • Seeding: Seed MCF-7 or HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of 7-chloro-2-phenyl-1H-indole derivatives (0.01 – 100

    
    M) for 48h.
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

The following diagram details the signaling cascade triggered by the 7-chloro-2-phenyl-1H-indole derivative in a cancer cell.

MOA_Pathway Compound 7-Chloro-2-phenyl-1H-indole Tubulin Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Assembly Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Fails Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis

Figure 2: Mechanistic pathway of tubulin inhibition leading to apoptotic cell death.

Quantitative Data Summary

Compound ClassTargetKey SubstituentActivity MetricReference
7-Chloro-2-phenylindole Tubulin7-Cl, 2-PhIC50: ~3.3

M (Assembly)
[1, 2]
Arylthioindole derivative MCF-7 Cells3-(S-aryl)IC50: 52 nM[2]
3-Carbonitrile derivative DYRK1A3-CNKi: < 10 nM[3]
7-Chloroindole (Core) V. parahaemolyticus7-ClMIC: 200

g/mL
[4]

References

  • BenchChem. A Comparative Analysis of the Therapeutic Index of 7-Chloro-2-phenylquinolin-4-ol and Standard-of-Care Anticancer Agents. (Note: Contextual reference for 7-chloro-2-phenyl scaffold comparisons).

  • La Regina, G., et al. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry.

  • Lutz, V., et al. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PLoS ONE, 2015.

  • Sethupathy, S., et al. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 2021.

  • Carocci, A., et al. Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives. Bioorganic Chemistry, 2020.

Sources

Medicinal Chemistry Applications of 7-Chloro-2-phenyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of privileged structures, the indole core is ubiquitous.[1] However, the 7-chloro-2-phenyl-1H-indole scaffold represents a highly specific, strategic modification used to overcome common liabilities in drug discovery. While 5-substituted indoles are more common for electronic tuning, the 7-chloro substitution offers a unique tactical advantage: it modulates the acidity of the indole N-H via the inductive effect ($ -I $) while simultaneously blocking a key metabolic oxidation site, all without imposing the steric bulk associated with 3- or 4-position substituents.

Combined with the 2-phenyl moiety—which serves as a hydrophobic anchor for


-stacking interactions—this scaffold has emerged as a critical pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), tubulin polymerization inhibitors, and selective kinase modulators.

Chemical Architecture & Structure-Activity Relationship (SAR)

To deploy this scaffold effectively, one must understand the distinct roles of its two primary functionalization vectors: the C2-phenyl ring and the C7-chlorine atom.

The 7-Chloro "Stealth" Modulator

Unlike C5 or C6 substitutions which extend into the binding pocket's depth, the C7-chlorine atom sits proximal to the indole nitrogen.

  • Electronic Modulation: The electronegative chlorine at C7 exerts a strong inductive withdrawal on the indole nitrogen. This increases the acidity of the N-H proton, potentially strengthening hydrogen bond donor capability to receptors (e.g., the backbone carbonyls in kinase hinge regions).

  • Metabolic Blockade: The C7 position is a potential site for Phase I metabolic hydroxylation. Chlorination blocks this pathway, enhancing the molecule's half-life ($ t_{1/2} $).

  • Steric Vector: It fills small, hydrophobic pockets often found adjacent to the ATP-binding site in kinases or the allosteric pocket in Reverse Transcriptase, providing selectivity over non-chlorinated analogs.

The 2-Phenyl "Anchor"

The phenyl ring at C2 forces the molecule into a non-planar conformation relative to the indole core due to steric clash with the C3-hydrogen (or substituent). This twist is often critical for:

  • Induced Fit: Binding to the "butterfly" hydrophobic pockets of NNRTIs.

  • Tubulin Binding: Mimicking the twisted biaryl pharmacophore of colchicine-site inhibitors.

Visual SAR Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core 7-Chloro-2-phenyl-1H-indole (Scaffold) Pos7 C7-Chlorine (The Modulator) Core->Pos7 Pos2 C2-Phenyl (The Anchor) Core->Pos2 NH Indole N-H (H-Bond Donor) Core->NH Metab Blocks CYP450 Oxidation Pos7->Metab Metabolic Stability Acidity Increases N-H Acidity (-I Effect) Pos7->Acidity Electronic Tuning PiStack Pi-Pi Stacking (Hydrophobic Pocket) Pos2->PiStack Binding Affinity Twist Torsional Twist (Shape Complementarity) Pos2->Twist Selectivity Acidity->NH Modulates

Figure 1: Functional decomposition of the 7-chloro-2-phenyl-1H-indole scaffold, highlighting the specific medicinal chemistry roles of the C7 and C2 substitutions.

Key Therapeutic Applications[2]

Antiviral Agents (HIV-1 NNRTIs)

The 2-phenylindole class is a well-established scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Mechanism: These compounds bind to an allosteric hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation.

  • Role of 7-Cl: In the context of resistant mutants (e.g., K103N), the 7-chloro substituent can provide critical van der Waals contacts that compensate for the loss of interactions elsewhere. It also improves lipophilicity ($ \log P $), facilitating cell membrane permeation.

Anticancer: Tubulin Polymerization Inhibitors

Derivatives of 2-phenylindole have shown potent cytotoxicity against breast cancer lines (MCF-7, MDA-MB-231).

  • Mechanism: They bind to the colchicine site of tubulin, inhibiting microtubule assembly and inducing apoptosis.

  • Data Insight: The 7-chloro analog often outperforms the unsubstituted indole due to enhanced metabolic stability and tighter binding in the hydrophobic pocket of

    
    -tubulin.
    
Anticancer: Bcl-2 Inhibition

Recent studies have highlighted indole-based small molecules as inhibitors of the anti-apoptotic protein Bcl-2. The 2-phenyl group mimics the BH3 domain interaction, while the halogenated indole core occupies the hydrophobic groove.

Comparative Potency Data (Representative) Note: Values are generalized from structure-activity trends in 2-phenylindole literature.

Compound VariantTargetIC50 / GI50Key Feature
Unsubstituted 2-phenylindoleMCF-7 (Breast Cancer)> 10

M
Baseline activity; metabolically labile.
7-Chloro-2-phenylindole MCF-7 0.8 - 1.5

M
Enhanced potency; metabolic block.
5-Chloro-2-phenylindoleMCF-72.0 - 5.0

M
Potent, but different binding mode.
7-Chloro-2-phenylindoleHIV-1 RT (WT)< 50 nMHigh affinity NNRTI scaffold.

Experimental Protocols

Synthesis: The Fischer Indole Route

The most robust method for synthesizing 7-chloro-2-phenyl-1H-indole is the Fischer Indole Synthesis. This protocol is self-validating via the isolation of the hydrazone intermediate.

Reaction Scheme:

  • Condensation: (2-Chlorophenyl)hydrazine + Acetophenone

    
     Hydrazone.
    
  • Cyclization: Hydrazone + Acid Catalyst ($ \text{ZnCl}_2 $ or Polyphosphoric Acid)

    
     Indole.
    

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Dissolve (2-chlorophenyl)hydrazine hydrochloride (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).

    • Add catalytic glacial acetic acid (2-3 drops).

    • Reflux for 1 hour. Monitor by TLC (Hexane:EtOAc 8:2). The hydrazone typically appears as a less polar spot.

    • Cool to $ 0^\circ\text{C} $. Filter the precipitated solid (hydrazone).[2] Checkpoint: Verify identity via $ ^1\text{H} $ NMR (distinct singlet for N=C-CH3).

  • Cyclization (Fischer Indolization):

    • Mix the dried hydrazone (5 mmol) with polyphosphoric acid (PPA) (10 g).

    • Heat to $ 100-110^\circ\text{C} $ with vigorous mechanical stirring for 2-3 hours. Caution: Exothermic.

    • Quench: Pour the hot reaction mixture onto crushed ice (100 g). Stir until the PPA dissolves.

    • Isolation: Extract with Ethyl Acetate ($ 3 \times 50 $ mL). Wash organic layer with saturated $ \text{NaHCO}_3 $ (to remove acid) and brine.

    • Purification: Dry over $ \text{Na}_2\text{SO}_4 $, concentrate, and recrystallize from ethanol/water or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation:

    • Product: 7-Chloro-2-phenyl-1H-indole.

    • Appearance: Off-white to pale yellow solid.

    • Key NMR Signal: The C7-Cl position means the indole C6-H and C5-H will show specific coupling patterns (doublet/triplet) distinct from 5-chloro isomers. The N-H proton will be downfield ($ \delta > 10 $ ppm) due to the 7-Cl inductive effect.

Synthetic Workflow Diagram

Synthesis_Flow Start Start: 2-Chlorophenylhydrazine + Acetophenone Step1 Condensation (Ethanol, Reflux, 1h) Start->Step1 Inter Intermediate: Hydrazone Isolated Step1->Inter -H2O Step2 Cyclization (PPA, 100°C, 2h) Inter->Step2 [3,3]-Sigmatropic Rearrangement Workup Quench on Ice Neutralize & Extract Step2->Workup -NH3 Final Product: 7-Chloro-2-phenyl-1H-indole Workup->Final

Figure 2: Step-by-step synthetic workflow for the Fischer Indole Synthesis of the target scaffold.

Future Perspectives

The 7-chloro-2-phenyl-1H-indole scaffold is currently underutilized relative to its 5-chloro counterpart. However, its potential in PROTACs (Proteolysis Targeting Chimeras) is growing. The 7-position offers a unique vector for attaching linker chains without disrupting the primary binding mode of the 2-phenylindole core. Future medicinal chemistry campaigns should explore C7-derivatization (e.g., via Suzuki coupling of a 7-bromo analog) to create bivalent degraders.

References

  • Fischer Indole Synthesis Mechanism & Application BenchChem Technical Guides. "The Fischer Indole Synthesis: A Comprehensive Technical Guide."

  • Anticancer Activity of 2-Phenylindoles MDPI - Molecules. "Design, Synthesis, and Antiproliferative Activity of New Indole Derivatives."

  • Indole Scaffolds in Medicinal Chemistry National Institutes of Health (NIH) - PMC. "Indole: A privileged scaffold for the design of anticancer agents."[3]

  • NNRTI Development and Indole SAR Journal of Medicinal Chemistry. "Structure-Based Design of Non-Nucleoside Reverse Transcriptase Inhibitors."

  • 7-Chloroindole Properties Sigma-Aldrich Product Data. "7-Chloroindole: Properties and Safety."

Sources

7-chloro-2-phenyl-1H-indole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Chloro-2-Phenyl-1H-Indole: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 7-chloro-2-phenyl-1H-indole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will explore its fundamental properties, a robust and detailed protocol for its synthesis via the classic Fischer Indole Synthesis, comprehensive methods for its structural elucidation, and the scientific rationale for its potential as a valuable scaffold in the development of novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

7-chloro-2-phenyl-1H-indole belongs to the 2-arylindole class of compounds, a privileged scaffold in medicinal chemistry. The strategic placement of a chlorine atom on the 7-position of the indole ring and a phenyl group at the 2-position significantly influences its electronic properties, lipophilicity, and steric profile, thereby modulating its potential biological activity.

Table 1: Physicochemical and Identification Data for 7-chloro-2-phenyl-1H-indole

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀ClN[1]
Molecular Weight 227.69 g/mol [1]
CAS Number 66866-01-1
Appearance Solid[1]
Purity (Typical) ≥95%[1]
Storage Conditions Keep in a dark place, sealed in a dry environment at 2-8°C.[1]
InChI 1S/C14H10ClN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H[1]
InChIKey KJCITCNQWWFFQM-UHFFFAOYSA-N[1]

Synthesis Methodology: The Fischer Indole Synthesis

The most reliable and time-honored method for constructing the 2,7-disubstituted indole core of our target molecule is the Fischer indole synthesis. This reaction is a robust choice due to its use of readily available starting materials and its well-understood mechanism, which involves an acid-catalyzed intramolecular cyclization of a phenylhydrazone.

The overall transformation involves two key stages: the formation of a hydrazone from (2-chlorophenyl)hydrazine and acetophenone, followed by an acid-catalyzed[2][2]-sigmatropic rearrangement and cyclization to yield the indole ring.

Fischer Indole Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization A (2-chlorophenyl)hydrazine C Acetophenone (2-chlorophenyl)hydrazone A->C + B (Ethanol, heat) B Acetophenone D Acetophenone (2-chlorophenyl)hydrazone E 7-chloro-2-phenyl-1H-indole D->E Acid Catalyst (e.g., PPA, H₂SO₄) Heat, [3,3]-rearrangement -NH₃

Figure 1: Overall workflow of the Fischer Indole Synthesis.
Detailed Experimental Protocol: Synthesis of 7-chloro-2-phenyl-1H-indole

This protocol is a representative procedure based on established Fischer indole synthesis methodologies. Researchers should perform their own optimization.

Materials:

  • (2-chlorophenyl)hydrazine hydrochloride

  • Acetophenone

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (95%)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

Step 1: Formation of Acetophenone (2-chlorophenyl)hydrazone

  • To a 100 mL round-bottom flask, add (2-chlorophenyl)hydrazine hydrochloride (1.0 eq).

  • Dissolve the starting material in a minimal amount of warm 95% ethanol. If starting from the hydrochloride salt, neutralize with an equivalent of a base like sodium acetate.

  • Add acetophenone (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrazone product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization to 7-chloro-2-phenyl-1H-indole

  • Caution: This step should be performed in a well-ventilated fume hood as it involves strong acid and heating.

  • Place the dried acetophenone (2-chlorophenyl)hydrazone (1.0 eq) into a 100 mL round-bottom flask.

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone) or concentrated sulfuric acid. PPA is often preferred as it leads to cleaner reactions.

  • Heat the stirred mixture to 100-120°C for 30-60 minutes. The color of the reaction will typically darken. Monitor the reaction by TLC (a co-spot of the starting hydrazone is recommended).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice in a large beaker. This will precipitate the crude product.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude 7-chloro-2-phenyl-1H-indole.

  • Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Structural Elucidation and Characterization

Characterization_Workflow cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Synth Synthesized Crude Product Purify Purified Compound (Column Chromatography/Recrystallization) Synth->Purify MS Mass Spectrometry (MS) Purify->MS Molecular Weight & Isotopic Pattern IR Infrared (IR) Spectroscopy Purify->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Connectivity & Environment of H and C atoms Confirm Structure Confirmed: 7-chloro-2-phenyl-1H-indole MS->Confirm IR->Confirm NMR->Confirm

Figure 2: Experimental workflow for synthesis and structural confirmation.

Table 2: Predicted Spectroscopic Data for 7-chloro-2-phenyl-1H-indole

TechniquePredicted Salient FeaturesRationale / Comparative Data Source(s)
¹H NMR δ 10.0-11.5 ppm (br s, 1H): Indole N-H proton. δ 7.2-7.8 ppm (m, 8H): Aromatic protons from the phenyl ring and the indole core. The C3-H will appear as a singlet around δ 6.8 ppm. Protons on the chloro-substituted ring will show characteristic doublet/triplet patterns.The indole NH proton is characteristically deshielded and broad.[3] Aromatic protons resonate in the 7-8 ppm region. The C3-H of 2-substituted indoles is a characteristic singlet.
¹³C NMR δ ~138-140 ppm: C2 (attached to phenyl group). δ ~101-103 ppm: C3. δ ~115-135 ppm: Remaining aromatic and bridgehead carbons. The carbon bearing the chlorine (C7) will be shifted accordingly.Data from related chloroindoles and methylindoles show C2 is downfield, while C3 is significantly upfield.[3][5]
Mass Spec (EI) Molecular Ion (M⁺): m/z 227 and 229 in an ~3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. Key Fragment: Loss of HCN (m/z 27) from the indole ring is a characteristic fragmentation pathway.The isotopic pattern of chlorine is a definitive marker. Indole fragmentation patterns are well-documented.[6][7]
IR Spectroscopy ~3400 cm⁻¹ (sharp): N-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations. ~740-760 cm⁻¹: C-Cl stretch.The N-H stretch is a prominent feature of N-unsubstituted indoles.[8][9] Phenyl and chloro-substituted aromatics have characteristic bands in these regions.[10]

Therapeutic Relevance and Potential Applications

The indole nucleus is a cornerstone of modern medicinal chemistry, found in numerous natural products and FDA-approved drugs.[11] The 2-phenyl-indole scaffold, in particular, is associated with a wide spectrum of biological activities, making 7-chloro-2-phenyl-1H-indole a molecule of high interest for screening and as a synthetic precursor.

  • Anticancer Potential: Many substituted 2-phenyl-indole derivatives have demonstrated potent anticancer activity.[5][12] They can act through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways. The chlorine substituent can enhance membrane permeability and binding affinity to target proteins. 7-Chloroquinoline derivatives, a related heterocyclic system, have also shown significant cytotoxic activity against numerous cancer cell lines.[13]

  • Anti-inflammatory Activity: The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 2-phenyl-indole have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12]

  • Antimicrobial and Antiviral Activity: The lipophilic nature of the 2-phenyl-indole core allows it to interact with microbial cell membranes. Various derivatives have been reported with antibacterial, antifungal, and antiviral properties.[14]

Safety and Handling

As a research chemical, 7-chloro-2-phenyl-1H-indole should be handled with appropriate care in a laboratory setting.

Table 3: GHS Safety Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Recommendations:

  • Always use in a well-ventilated chemical fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

References

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • NIST. (n.d.). 1H-Indole, 2-phenyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Indole. NIST Chemistry WebBook. [Link]

  • Kharbanda, C., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11(194). [Link]

  • MilliporeSigma. (n.d.). 7-Chloro-2-phenyl-1H-indole. [Link]

  • Kaushik, N. K., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Medicinal Chemistry Research, 28(8), 1177-1211. [Link]

  • Sharma, V., et al. (2024). Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. RSC Advances, 14(44), 32185-32197. [Link]

  • Keri, R. S., et al. (2015). A comprehensive review in current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 101, 555-580. [Link]

Sources

The Pharmacological Impact of 7-Chloro Substitution in 2-Phenylindole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous natural products and synthetic drugs[1]. Among its derivatives, the 2-phenylindole scaffold has emerged as a highly versatile framework, particularly in the development of targeted therapeutics for oncology, metabolic disorders, and neurodegenerative diseases.

While substitution at various positions of the indole ring can modulate bioactivity, the introduction of a chlorine atom at the C7 position (7-chloro substitution) fundamentally alters the molecule's pharmacological profile. This in-depth technical guide explores the causality behind the 7-chloro substitution, detailing how its unique steric, electronic, and lipophilic properties drive high-affinity interactions with specific biological targets, including tubulin, fructose-1,6-bisphosphatase (FBPase), and Glycogen Synthase Kinase-3β (GSK-3β)[1][2][3].

Mechanistic Causality: The Role of the 7-Chloro Substituent

The strategic placement of a halogen at the C7 position of the 2-phenylindole system is not merely an exercise in structural diversification; it is a calculated modification designed to exploit specific protein microenvironments. The causality behind the enhanced bioactivity of 7-chloro-2-phenylindoles is rooted in three primary physicochemical effects:

  • Steric Fit and Hydrophobic Shielding : The van der Waals radius of chlorine (1.75 Å) provides optimal steric bulk that perfectly complements deep hydrophobic pockets in target proteins. In the case of

    
    -tubulin, the 7-chloro substituent of 2-phenylindole derivatives fits precisely into a hydrophobic cavity formed by residues 
    
    
    
    Lys353,
    
    
    Asn258,
    
    
    Met259, and
    
    
    Val181[3]. This tight steric fit displaces highly ordered water molecules, resulting in a favorable entropic shift that drives binding affinity.
  • Electronic Modulation : The electron-withdrawing nature of the chlorine atom alters the electron density of the indole

    
    -system. This inductive effect decreases the basicity of the indole nitrogen, which can prevent unfavorable protonation in physiological environments and optimize hydrogen-bonding dynamics at the target site[2].
    
  • Halogen Bonding : The anisotropic distribution of electron density around the chlorine atom creates a localized region of positive electrostatic potential (the

    
    -hole). This allows the 7-chloro substituent to act as a Lewis acid, forming highly directional halogen bonds with Lewis base residues (e.g., backbone carbonyls) within the binding site, thereby increasing the residence time of the drug-target complex[3].
    

G A 7-Chloro-2-phenylindole B Colchicine Binding Site (β-Tubulin) A->B Binds to C Hydrophobic Pocket (βLys353, βAsn258) B->C Engages D Halogen Bonding / Steric Fit C->D Facilitated by 7-Cl E Inhibition of Tubulin Polymerization D->E Induces F G2/M Phase Arrest & Apoptosis E->F Results in

Mechanistic pathway of 7-chloro-2-phenylindole binding to tubulin and inducing apoptosis.

Bioactivity Profiles & Quantitative Data

The 7-chloro substitution has been successfully leveraged across multiple therapeutic domains. The table below synthesizes quantitative data from recent structure-activity relationship (SAR) studies, highlighting the broad-spectrum utility of this scaffold.

Compound Scaffold / DerivativePrimary TargetBioactivity (ICngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Key Role of 7-Chloro Substitution
7-Chloro-2-phenyl-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole

-Tubulin (Colchicine site)
Nanomolar rangeOccupies hydrophobic pocket (

Lys353,

Asn258); induces G2/M arrest[3].
Cpd118 (7-chloro-indole-2-carbonyl derivative)Human Liver FBPase0.029 ± 0.006

M
Enhances target selectivity and binding affinity; lowers glucose[1].
7-Chloro-9H-pyrimido[4,5-b]indole derivatives GSK-3

Single-digit

M / nM
Modulates basicity and lipophilic hinge binding in the kinase domain[2].
5-Chloro/7-Chloro-indole-2-carboxamides Cancer Cell Proliferation66 nM (GI

)
Chlorine is significantly more tolerated than bromine for antiproliferative action.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols for the synthesis and biological evaluation of 7-chloro-2-phenylindoles are designed as self-validating systems. Each phase includes mandatory quality control checkpoints.

Protocol A: Synthesis of 7-Chloro-2-phenylindole via Fischer Indole Synthesis

This protocol utilizes a classic Fischer Indole approach, optimized for halogenated precursors.

Step-by-Step Methodology:

  • Hydrazone Formation : Dissolve 2-chlorophenylhydrazine hydrochloride (1.0 equiv) and acetophenone (1.1 equiv) in absolute ethanol. Add a catalytic amount of glacial acetic acid.

  • Reflux & Validation : Reflux the mixture at 80°C for 2 hours.

    • Self-Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). The disappearance of the acetophenone spot and the emergence of a new, UV-active hydrazone spot confirms complete conversion.

  • Cyclization : Evaporate the ethanol. Add polyphosphoric acid (PPA) to the crude hydrazone and heat to 110°C for 3 hours under an inert argon atmosphere.

  • Quenching & Extraction : Pour the hot mixture over crushed ice and neutralize with 10% NaOH until pH 7 is reached. Extract the aqueous layer three times with ethyl acetate.

  • Purification & Final Validation : Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    • Self-Validation Checkpoint 2: Analyze the purified product via

      
      H-NMR. The absence of the hydrazone N-H proton and the presence of the characteristic indole N-H broad singlet at ~8.3 ppm, alongside the expected integration for the 7-chloro aromatic splitting pattern, validates the structural integrity of the 7-chloro-2-phenylindole core.
      

G S1 Step 1: Hydrazone Formation (2-Chlorophenylhydrazine + Acetophenone) S2 Checkpoint 1: TLC Validation (Confirm intermediate) S1->S2 S3 Step 2: PPA Cyclization (110°C, 3 hours) S2->S3 If TLC passes S4 Step 3: Neutralization & Extraction (Ethyl Acetate) S3->S4 S5 Checkpoint 2: NMR Validation (Confirm Indole N-H) S4->S5 S6 Pure 7-Chloro-2-phenylindole S5->S6 If NMR passes

Self-validating synthetic workflow for 7-chloro-2-phenylindole.

Protocol B: In Vitro Tubulin Polymerization Assay

To assess the bioactivity of synthesized 7-chloro-2-phenylindoles, a fluorescence-based tubulin polymerization assay must be conducted[3].

Step-by-Step Methodology:

  • Reagent Preparation : Reconstitute lyophilized porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing 10 
    
    
    
    M of the fluorescent reporter DAPI. Keep on ice.
  • Compound Plating : In a pre-warmed (37°C) 96-well half-area plate, add the 7-chloro-2-phenylindole test compounds (dissolved in DMSO, final DMSO concentration <1%).

    • Self-Validation Checkpoint 1 (Controls): Include a vehicle control (1% DMSO) to establish the baseline maximum polymerization rate (

      
      ). Include a positive control (e.g., 3 
      
      
      
      M Paclitaxel for stabilization, or 3
      
      
      M Colchicine for inhibition).
  • Assay Initiation : Rapidly add 50

    
    L of the tubulin-DAPI mixture to each well using a multichannel pipette.
    
  • Kinetic Reading : Immediately transfer the plate to a fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm). Read continuously at 1-minute intervals for 60 minutes at 37°C.

  • Data Analysis & Validation : Calculate the

    
     of polymerization for the linear phase of the reaction.
    
    • Self-Validation Checkpoint 2: The assay is only considered valid if the Paclitaxel control shows a >50% increase in

      
       and the Colchicine control shows a >50% decrease in 
      
      
      
      relative to the vehicle. Calculate the IC
      
      
      of the 7-chloro-2-phenylindole derivative based on the dose-response curve of the
      
      
      inhibition.

References

  • Recent Progress of Bioactivities, Mechanisms of Action, Total Synthesis, Structural Modifications and Structure-Activity Relationships of Indole Derivatives: A Review Source: ResearchGate URL
  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors Source: NIH / PMC URL
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer Source: NIH / PMC URL
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents Source: MDPI URL

Sources

Technical Guide: 7-Chloro-2-phenyl-1H-indole as a High-Value Scaffold in Drug Discovery

[1]

Executive Summary

The 7-chloro-2-phenyl-1H-indole scaffold represents a refined "privileged structure" in medicinal chemistry.[1] While the general indole nucleus is ubiquitous in FDA-approved drugs (e.g., Indomethacin, Sutent), the specific functionalization at the C2 and C7 positions offers a unique pharmacological profile. The C2-phenyl ring extends the scaffold's reach into hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites), while the C7-chlorine atom serves a dual purpose: it modulates the acidity of the N1-proton via inductive effects and blocks a primary site of metabolic hydroxylation, thereby enhancing pharmacokinetic stability.[1]

This guide details the structural rationale, synthetic pathways, and application of this scaffold in developing novel therapeutics.[2][3]

Part 1: Chemical Architecture & Pharmacophore Rationale[1]

Structural Logic: Why this Scaffold?

The efficacy of 7-chloro-2-phenyl-1H-indole stems from three synergistic molecular features:

FeatureChemical EffectPharmacological Benefit
Indole Core Planar, electron-rich bicycle.[1]Mimics amino acid residues (Trp); intercalates DNA; pi-stacks with aromatic residues (Phe, Tyr).[1]
2-Phenyl Moiety Extends conjugation; increases lipophilicity (

).[1]
Targets deep hydrophobic pockets (e.g., Estrogen Receptor, Tubulin colchicine site).[1]
7-Chloro Substituent Inductive electron withdrawal (-I); Steric bulk.[1]Metabolic Block: Prevents CYP450-mediated oxidation at C7.[1] pKa Modulation: Increases acidity of N1-H, strengthening H-bond donor capability.[1]
Pharmacophore Mapping

The scaffold presents a defined geometry for receptor binding. The 7-chloro substituent is particularly critical; unlike 5- or 6-substitution, 7-substitution creates a "molecular bumper" near the NH donor, influencing the hydrogen bond angle and potentially engaging in halogen bonding with backbone carbonyls.[1]

PharmacophoreFigure 1: Pharmacophore interactions of the 7-chloro-2-phenyl-1H-indole scaffold.IndoleIndole Core(Pi-Stacking)Phenyl2-Phenyl Ring(Hydrophobic Pocket)Indole->PhenylC2 AttachmentNHN1-H(H-Bond Donor)Indole->NHIntegralCl7-Chloro(Metabolic Block / Halogen Bond)Indole->ClC7 SubstitutionTarget_PocketTarget_PocketPhenyl->Target_PocketHydrophobic InteractionTarget_AcceptorTarget_AcceptorNH->Target_AcceptorH-BondingTarget_BackboneTarget_BackboneCl->Target_BackboneHalogen Bond / Steric Shield

[1][4]

Part 2: Synthetic Methodologies

To ensure reproducibility and scalability, the Fischer Indole Synthesis is the preferred route for this scaffold. It is robust, tolerates the chlorine atom, and uses readily available starting materials.[1]

Protocol: Acid-Mediated Fischer Cyclization

Objective: Synthesis of 7-chloro-2-phenyl-1H-indole.[1] Reaction Type: Sigmatropic rearrangement / Cyclization.[1]

Reagents:

  • (2-Chlorophenyl)hydrazine hydrochloride (CAS: 41052-75-9)[1]

  • Acetophenone (CAS: 98-86-2)[1]

  • Polyphosphoric Acid (PPA) or Zinc Chloride (

    
    )[1]
    
  • Ethanol (Solvent)[1][4]

Step-by-Step Workflow:

  • Hydrazone Formation:

    • Dissolve 10 mmol of (2-chlorophenyl)hydrazine hydrochloride and 10 mmol of acetophenone in 20 mL of ethanol.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).[1]

    • Reflux for 1-2 hours.[1] Monitor via TLC (Hexane:EtOAc 4:1) until the hydrazine is consumed.

    • Observation: Formation of the acetophenone (2-chlorophenyl)hydrazone intermediate (often a solid precipitate upon cooling).[1]

  • Cyclization (Indolization):

    • Isolate the hydrazone or proceed in one pot (if using PPA).

    • Method A (PPA): Mix the hydrazone with 10g of Polyphosphoric Acid. Heat to 100-110°C with vigorous mechanical stirring for 2-3 hours.

    • Method B (ZnCl2): Melt anhydrous

      
       (5 equiv) with the hydrazone at 170°C for 15 minutes (Fusion method). Note: PPA is generally cleaner for this substrate.
      
  • Work-up & Purification:

    • Pour the reaction mixture onto 100g of crushed ice/water. Stir until the PPA dissolves.

    • Extract the precipitate with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with saturated

      
       (to remove acid traces) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Recrystallization: Purify the crude solid from Ethanol/Water or Toluene to yield off-white needles.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the

    
     ketone signal and the appearance of the indole N-H singlet (typically 
    
    
    11.0–12.0 ppm). The C3-H appears as a singlet/doublet around
    
    
    6.8–7.0 ppm.
  • Regioselectivity: The 2-chloro substituent on the hydrazine forces cyclization to the unsubstituted ortho-position, ensuring the 7-chloro product (as opposed to 5-chloro, which would arise from meta-chloro hydrazine).[1]

SynthesisFigure 2: Fischer Indole Synthesis pathway for the target scaffold.Start1(2-Chlorophenyl)hydrazineInterHydrazoneIntermediateStart1->InterStart2AcetophenoneStart2->InterProduct7-chloro-2-phenyl-1H-indoleInter->Product[3,3]-SigmatropicRearrangementReagentPolyphosphoric Acid(100°C, 3h)Reagent->Inter

Part 3: Medicinal Chemistry Applications[2][5][6][7][8][9][10]

Functionalization Strategies

Once the core 7-chloro-2-phenyl-1H-indole is synthesized, it serves as a scaffold for library generation.[1]

  • C3-Functionalization (Electrophilic Aromatic Substitution):

    • The C3 position is the most nucleophilic.

    • Vilsmeier-Haack Formylation: Yields 3-carboxaldehyde (versatile intermediate).[1]

    • Mannich Reaction: Yields gramine derivatives (alkaloid mimics).[1]

  • N1-Alkylation:

    • The 7-chloro group increases the acidity of the N-H, facilitating deprotonation by weaker bases (e.g.,

      
      ) for alkylation reactions.
      
Key Biological Targets

Based on SAR data of 2-phenylindoles and 7-substituted indoles, this specific scaffold is highly relevant for:

  • Tubulin Polymerization Inhibitors:

    • Mechanism: Binding to the Colchicine site. The 2-phenyl ring mimics the A-ring of colchicine, while the indole core mimics the B-ring.

    • 7-Cl Role: Fills a small hydrophobic pocket (Valine/Cysteine residues) often accessible in the

      
      -tubulin subunit, improving potency over the unsubstituted analog.[1]
      
  • Estrogen Receptor Modulators (SERMs):

    • Mechanism: 2-Phenylindoles are bioisosteres of the 2-phenylnaphthalene core found in Nafoxidine.[1]

    • 7-Cl Role: Reduces metabolic clearance.[1] Hydroxylation at the indole 5- or 7-position is a major clearance pathway; blocking C7 extends half-life (

      
      ).[1]
      
  • Anti-Inflammatory (COX-2/mPGES-1):

    • Mechanism: The indole NH and 2-phenyl group align with the hydrophobic channel of COX enzymes.

    • Reference: 7-chloro substitution has been shown in related indolizine scaffolds to enhance selectivity for COX-2 over COX-1 by exploiting the slightly larger pocket in the COX-2 isoform.[1]

Part 4: References

  • Synthesis of 2-arylindoles:

    • Title: 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry.[1][5][6]

    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:[Link]

  • Biological Activity (Anticancer/Anti-inflammatory):

    • Title: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.[1]

    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • Indole Scaffold Review:

    • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.[2][3]

    • Source: MDPI (Biomolecules).[1]

    • URL:[Link][1]

  • 7-Chloro Substitution Effects:

    • Title: One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents.[1][7]

    • Source: PubMed / Molecular Diversity.[1]

    • URL:[Link]

  • General Indole Synthesis (Fischer):

    • Title: Fischer Indole Synthesis.[1][4][8]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

Comprehensive Safety & Technical Guide: 7-Chloro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 66866-01-1 | Formula: C₁₄H₁₀ClN | M.W.: 227.69 g/mol

Chemical Profile & Research Significance

7-Chloro-2-phenyl-1H-indole is a specialized heterocyclic building block utilized primarily in the discovery of bioactive small molecules.[1] Belonging to the "privileged scaffold" class of indoles, its structural duality—combining a lipophilic 2-phenyl group with an electron-withdrawing 7-chloro substituent—makes it a critical probe for Structure-Activity Relationship (SAR) studies.

Technical Specifications
PropertyDataRelevance
Appearance Solid (Off-white to pale yellow)Color change indicates oxidation (indole polymerization).
Purity ≥ 95% (typically)Impurities may alter biological assay baselines.
Solubility DMSO, Methanol, DCMLow aqueous solubility requires organic co-solvents for biological assays.
Storage 2–8°C, Dark, DesiccatedCritical: Indoles are photosensitive and prone to autoxidation.
Melting Point N/A (Specific data scarce)General Indole Range: 100–150°C (verify via capillary MP).
Application in Drug Discovery

In medicinal chemistry, this compound serves as a core intermediate for:

  • Allosteric Modulators: The 2-phenyl moiety mimics hydrophobic pockets in GPCRs and ion channels.

  • Antiviral & Anticancer Agents: Halogenated indoles frequently exhibit enhanced metabolic stability (blocking metabolic oxidation at the 7-position) compared to their non-halogenated counterparts.

  • Synthesis Precursor: Used in C-3 functionalization reactions (e.g., Vilsmeier-Haack formylation) to generate complex tricyclic systems.

Hazard Identification & Toxicological Insights

Classification based on GHS Standards (29 CFR 1910.1200 / EU CLP).

GHS Classification
Hazard ClassCategoryCodeStatement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[2][4][5]
STOT - Single Exposure Category 3H335 May cause respiratory irritation (Dust).[6]

Signal Word: WARNING

Toxicological Mechanism (Theoretical)

While specific LD50 data for CAS 66866-01-1 is limited, the toxicity profile is inferred from the halogenated indole class:

  • Membrane Intercalation: The lipophilic nature (LogP estimated > 3.5) facilitates rapid penetration of dermal and mucosal membranes, leading to localized irritation (H315).

  • Sensitization Potential: Halogenated aromatics can act as haptens, potentially binding to skin proteins and inducing sensitization upon repeated exposure.

  • Respiratory Irritation: Fine particulates of indoles are potent irritants to the upper respiratory tract alveoli.

Strategic Handling & Engineering Controls

Objective: Prevent exposure routes (Inhalation, Dermal, Ocular) while maintaining compound integrity.[4]

Engineering Controls[6]
  • Primary Barrier: All open handling (weighing, transfer) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

  • Static Control: Use anti-static weighing boats. Indole derivatives are often electrostatic; static discharge can disperse hazardous dust.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationScientific Rationale
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM). Double-gloving recommended during synthesis.
Eye Protection Chemical Safety Goggles Standard safety glasses fail to protect against airborne dust ingress or splashes of dissolved compound.
Respiratory N95 / P3 Mask (if outside hood)Required only if fume hood containment is breached or during spill cleanup.
Safe Handling Workflow

The following diagram outlines the decision logic for safe handling and exposure response.

SafeHandling Start Start: Handling 7-Chloro-2-phenyl-1H-indole CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution In Solution (DMSO/DCM) CheckState->Solution Hood Use Fume Hood (Face Velocity > 0.5 m/s) Solid->Hood Solution->Hood Weighing Weighing Protocol: Anti-static gun + Closed Balance Hood->Weighing If Solid Exposure Accidental Exposure? Hood->Exposure Skin Skin Contact: Wash w/ Soap+Water (15 min) Exposure->Skin Yes (Dermal) Eye Eye Contact: Rinse w/ Water (15 min) Remove Contacts Exposure->Eye Yes (Ocular) Inhale Inhalation: Move to Fresh Air Support Breathing Exposure->Inhale Yes (Respiratory) Disposal Disposal: Solid Waste (Hazardous) Do NOT drain Exposure->Disposal No (Finish)

Figure 1: Decision logic for handling 7-chloro-2-phenyl-1H-indole, prioritizing containment and specific exposure responses.

Experimental Protocols: Stability & Storage

Self-Validating Protocol: Visual inspection is the first line of QC.

Storage Logic[3][5][7]
  • Temperature: Store at 2–8°C . Higher temperatures accelerate oxidative degradation.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) if possible. Indoles are electron-rich and susceptible to oxidation by atmospheric oxygen.

  • Container: Amber glass vials with Teflon-lined caps.

    • Validation: If the solid turns from off-white to pink/red, significant oxidation has occurred. Purify via recrystallization (EtOH/Water) or column chromatography before use.

Incompatibility Profile
  • Strong Oxidizing Agents: Reaction causes rapid decomposition and potential fire hazard.

  • Strong Acids: May induce polymerization or protonation at C3, altering reactivity.

Emergency Response & Waste Management

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[3][4][6] The lipophilic nature means residues may adhere to corneal tissue; irrigation must be thorough.

  • Skin Contact: Wash with soap and water.[3][4][5][6][7] Avoid organic solvents (ethanol, acetone) for cleaning skin, as they may increase transdermal absorption of the halo-indole.

  • Ingestion: Rinse mouth. Do not induce vomiting. Contact a Poison Control Center.

Fire Fighting
  • Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Hazards: Emits toxic fumes under fire conditions:

    • Hydrogen Chloride gas (HCl)

    • Nitrogen Oxides (NOx)

    • Carbon Monoxide (CO)

  • Protocol: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).

Disposal Considerations
  • Classification: Hazardous Chemical Waste.

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (essential for neutralizing HCl emissions).

  • Prohibition: Do not flush into surface water or sanitary sewer systems.

References

  • PubChem. (n.d.). Compound Summary: 7-Chloro-1H-indole (Related Structure Analysis). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Zhang, M., et al. (2015). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. European Journal of Medicinal Chemistry. Retrieved March 2, 2026, from [Link]

Sources

Methodological & Application

Protocol: Regioselective Synthesis of 7-Chloro-2-phenyl-1H-indole via Fischer Indolization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective synthesis of 7-chloro-2-phenyl-1H-indole , a privileged scaffold in medicinal chemistry often utilized as a pharmacophore in antiviral and anticancer drug discovery.

The protocol employs a classical Fischer Indole Synthesis , leveraging the steric and electronic properties of (2-chlorophenyl)hydrazine to drive regioselectivity. By reacting this hydrazine with acetophenone in the presence of a Lewis or Brønsted acid catalyst (Polyphosphoric Acid - PPA), the [3,3]-sigmatropic rearrangement is forced to occur at the unsubstituted ortho-position, yielding the 7-chloro isomer exclusively.

Key Advantages of this Protocol:

  • Regiocontrol: Exploits ortho-blocking to prevent isomer mixtures.

  • Scalability: The PPA-mediated cyclization is robust on multigram scales.

  • Cost-Efficiency: Uses readily available commodity chemicals.

Mechanistic Insight & Regioselectivity

The success of this synthesis hinges on the specific behavior of ortho-substituted phenylhydrazines.

The Regioselectivity Rule

In the Fischer indolization of 3-substituted phenylhydrazines (meta-substituted), two products are typically formed (4- and 6-substituted indoles) because both ortho positions are available for the sigmatropic rearrangement.

However, for (2-chlorophenyl)hydrazine , one ortho position is occupied by the chlorine atom. The [3,3]-sigmatropic shift—the rate-determining step—requires an available proton at the rearrangement site to allow for subsequent re-aromatization. Consequently, cyclization can only occur at the unsubstituted ortho carbon (position 6 of the hydrazine ring), which becomes position 7 in the final indole structure.

Reaction Pathway Diagram

The following diagram illustrates the transformation from the hydrazone intermediate to the final indole, highlighting the critical rearrangement step.

FischerMechanism Reagents Reagents: (2-Chlorophenyl)hydrazine + Acetophenone Hydrazone Intermediate 1: Hydrazone Formation (- H2O) Reagents->Hydrazone Acid Cat. EneHydrazine Tautomerization: Ene-hydrazine Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Shift (Rate Limiting) EneHydrazine->Sigmatropic Heat Diimine Diimine Intermediate (Loss of Aromaticity) Sigmatropic->Diimine C-C Bond Formation Indole Final Product: 7-Chloro-2-phenyl-1H-indole (- NH3) Diimine->Indole Cyclization & Aromatization

Figure 1: Mechanistic pathway of the Fischer Indolization for 7-chloro-2-phenyl-1H-indole.[1][2]

Experimental Protocol

Materials & Reagents

Ensure all reagents are of synthesis grade (>98% purity).

ReagentMW ( g/mol )Equiv.[3][4][5]RoleHazards
(2-Chlorophenyl)hydrazine HCl 179.051.0Precursor AToxic, Irritant
Acetophenone 120.151.0Precursor BIrritant
Polyphosphoric Acid (PPA) N/ASolvent/Cat.CatalystCorrosive, Viscous
Ethanol (EtOH) 46.07SolventRecrystallizationFlammable
Sodium Bicarbonate (

)
84.01N/ANeutralizationIrritant
Step-by-Step Procedure
Phase A: Hydrazone Formation (Optional but Recommended)

While "one-pot" synthesis in PPA is possible, pre-forming the hydrazone often leads to cleaner products.

  • Dissolution: In a 250 mL round-bottom flask, dissolve (2-chlorophenyl)hydrazine hydrochloride (10 mmol, 1.79 g) and sodium acetate (12 mmol, 0.98 g) in Ethanol (30 mL).

  • Addition: Add Acetophenone (10 mmol, 1.20 g) dropwise.

  • Reflux: Heat the mixture to reflux for 1-2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Isolation: Cool to room temperature. Pour into ice water (100 mL). The hydrazone usually precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

Phase B: Cyclization (Fischer Indolization)[6][7][8]
  • Preparation: Place the dried hydrazone (from Phase A) into a beaker or wide-mouth flask.

  • Catalyst Addition: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of hydrazone).

    • Note: PPA is extremely viscous. It is easier to handle if warmed slightly (50°C) before pouring.

  • Reaction: Heat the mixture to 100–110°C with mechanical stirring (or a robust magnetic stir bar).

    • Observation: The reaction is exothermic. The mixture will darken significantly.

    • Duration: Maintain heat for 30–60 minutes. Do not overheat (>150°C) to avoid charring.

  • Quenching: Cool the reaction mixture to approx. 60°C. Carefully pour the syrup onto crushed ice (approx. 200 g) with vigorous stirring. PPA hydrolysis is exothermic; ensure the temperature does not spike.

  • Neutralization: Once the PPA is dissolved, neutralize the aqueous suspension with saturated

    
     or 10% NaOH solution until pH ~7-8.
    
  • Extraction: Extract the precipitate with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Phase C: Purification
  • Recrystallization: The crude solid is typically recrystallized from hot Ethanol or Ethanol/Water (9:1) .

  • Alternative: Flash column chromatography (Silica gel, Gradient: 100% Hexane

    
     90:10 Hexane:EtOAc).
    

Process Workflow & Decision Matrix

Workflow Start Start: Crude Hydrazone PPA_Reaction Heat in PPA (100-110°C) Start->PPA_Reaction Quench Quench on Ice Neutralize (pH 7-8) PPA_Reaction->Quench Solid_Check Is Solid Precipitate Formed? Quench->Solid_Check Filter Filtration Solid_Check->Filter Yes Extract Extract with EtOAc Solid_Check->Extract No (Oily/Sticky) Recryst Recrystallize (EtOH) Filter->Recryst Extract->Recryst Final Pure 7-Chloro-2-phenyl-1H-indole Recryst->Final

Figure 2: Operational workflow for the cyclization and purification phases.

Characterization & Validation

To validate the synthesis, compare analytical data against the following expected parameters.

NMR Expectations ( or )
  • Indole NH: Broad singlet, highly deshielded (

    
     10.5 – 11.5 ppm).
    
  • C3-H: Singlet or doublet (

    
     6.8 – 7.0 ppm). This confirms the indole ring closure.
    
  • 2-Phenyl Group: Multiplet (

    
     7.3 – 7.8 ppm), integrating for 5 protons.
    
  • Indole Benzenoid Ring (Protons 4, 5, 6):

    • Due to the 7-chloro substitution, you expect a specific splitting pattern:

    • H-5: Triplet (t) or Doublet of Doublets (dd) (coupling with H4 and H6).

    • H-4 & H-6: Doublets (d) (coupling with H5).

    • Note: The absence of a singlet in the benzenoid region rules out the 4- or 6-chloro isomers (which would result from 3-chlorophenylhydrazine).

Mass Spectrometry
  • Molecular Ion (

    
    ):  Expect peaks at m/z ~227 and 229 (3:1 ratio due to 
    
    
    
    isotopes).

Safety & Handling

  • Hydrazines: Phenylhydrazine derivatives are suspected carcinogens and toxic by absorption. Double-glove (Nitrile) and work exclusively in a fume hood.

  • PPA: Highly corrosive. Causes severe thermal and chemical burns. Wear a face shield when quenching PPA with water.

  • Waste: Segregate hydrazine-contaminated waste into dedicated hazardous waste streams (oxidizing agents).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive monograph on the mechanism and scope).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Ishii, H. (1981). "Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products." Accounts of Chemical Research, 14(9), 275–283. (Discusses regioselectivity in depth). Link

  • BenchChem. (2025).[4][9] "Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives." (General reference for chloro-indole NMR shifts). Link

Sources

Palladium-Catalyzed Synthesis of 7-Chloro-2-Phenyl-1H-Indole: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2][3] The synthesis of specifically substituted indoles, such as 7-chloro-2-phenyl-1H-indole, is of significant interest for developing novel therapeutic candidates. This application note provides a comprehensive guide to the synthesis of this target molecule via a palladium-catalyzed pathway, specifically the Larock indole synthesis. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Significance of the Indole Scaffold

Indoles and their derivatives are among the most prevalent heterocyclic structures in bioactive compounds.[2] From the essential amino acid tryptophan to neurotransmitters like serotonin and anti-cancer alkaloids like vinblastine, the indole motif is central to biological function.[1] Consequently, the development of robust and versatile synthetic methods to access functionalized indoles is a primary focus in drug discovery.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild conditions, broad functional group tolerance, and high efficiency.[4][5][6] Among these, the Larock indole synthesis stands out as a powerful one-pot method for constructing 2,3-disubstituted indoles from readily available ortho-haloanilines and alkynes.[7][8][9] This guide will apply the principles of this reaction to the specific synthesis of 7-chloro-2-phenyl-1H-indole.

The Larock Indole Synthesis: A Mechanistic Overview

The Larock heteroannulation is a palladium-catalyzed reaction between an ortho-iodoaniline (or other halides) and a disubstituted alkyne to form an indole.[7][8] The catalytic cycle is a well-studied sequence of fundamental organometallic steps.

The proposed mechanism proceeds through several key stages[7][9]:

  • Activation of Catalyst: The Pd(II) precatalyst, typically Palladium(II) Acetate (Pd(OAc)₂), is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The ortho-haloaniline (e.g., 2-bromo-6-chloroaniline) undergoes oxidative addition to the Pd(0) center, forming an arylpalladium(II) complex.

  • Alkyne Coordination & Insertion: The alkyne (phenylacetylene) coordinates to the arylpalladium(II) species. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, creating a vinylpalladium intermediate. The regioselectivity typically places the larger substituent of the alkyne adjacent to the aryl ring.[7][9]

  • Intramolecular Cyclization: The nitrogen atom of the aniline moiety acts as a nucleophile, displacing the halide on the palladium complex in an intramolecular fashion. This forms a six-membered palladacycle.[7]

  • Reductive Elimination: The final step is a reductive elimination from the palladacycle, which forms the C2-C3 bond of the indole ring, releases the final product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Larock_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition AlkyneComplex Alkyne-Pd(II) Complex ArPdX->AlkyneComplex Alkyne Coord Alkyne Coordination VinylPd Vinyl-Pd(II) Intermediate AlkyneComplex->VinylPd syn-insertion MigIns Migratory Insertion Palladacycle Six-membered Palladacycle VinylPd->Palladacycle C-N Coupling Cyclize Intramolecular Cyclization Palladacycle->Pd0 Indole Product RedElim Reductive Elimination Start Pd(II) Precatalyst (e.g., Pd(OAc)₂) Start->Pd0 Reduction Reduction Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification A 1. Add Solids to Schlenk Flask B 2. Establish Inert Atmosphere (N₂/Ar) A->B C 3. Add DMF and Phenylacetylene B->C D 4. Heat and Stir (100-110°C, 12-24h) C->D E 5. Monitor by TLC D->E F 6. Cool and Quench (EtOAc/Water) E->F Reaction Complete G 7. Extraction F->G H 8. Wash and Dry G->H I 9. Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Sources

Application Notes & Protocols: Preparation of 7-Chloro-2-Phenyl-1H-Indole Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 7-chloro-2-phenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols herein are designed to ensure the integrity, stability, and accurate concentration of the stock solutions, which is fundamental for generating reproducible and reliable experimental data. This guide emphasizes the causality behind procedural choices, incorporating best practices for solvent selection, dissolution, and long-term storage, and includes a troubleshooting section to address common challenges.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is critical before any experimental work. 7-chloro-2-phenyl-1H-indole is a solid organic compound. The indole scaffold is a prominent pharmacophore in numerous biologically active molecules.[1] However, the indole ring can be susceptible to oxidation and photodegradation, necessitating careful handling and storage.[2]

Table 1: Physicochemical Properties of 7-Chloro-2-Phenyl-1H-Indole

PropertyValueSource / Note
Molecular Formula C₁₄H₁₀ClN
Molecular Weight 227.69 g/mol Calculated from formula
Appearance Solid
Purity Typically ≥95%
Recommended Storage 2-8°C, sealed in a dry, dark place

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS). 7-chloro-2-phenyl-1H-indole is classified as an irritant and may be harmful if inhaled, swallowed, or in contact with skin.[3][4] Adherence to standard laboratory safety protocols is mandatory.

Table 2: GHS Safety Information

CategoryInformationReference
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]
Precautionary Statements P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening assays.[6]

Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the recommended solvent for 7-chloro-2-phenyl-1H-indole. As a polar aprotic solvent, DMSO effectively dissolves a wide range of organic compounds that have low aqueous solubility.[7][8] While other organic solvents like ethanol may also be suitable for indole derivatives[1], DMSO is often preferred for its high solvating power.[9] It is crucial to use anhydrous or high-purity grade DMSO to minimize the introduction of water, which can affect compound stability. When preparing working solutions for cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[10]

Materials and Reagents
  • 7-Chloro-2-Phenyl-1H-Indole (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or cryovials (e.g., 1.5 mL)

  • Sterile, positive displacement or low-retention pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves

Calculation of Required Mass

To prepare a stock solution of a desired concentration, use the following formula:

Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight: 227.69 g/mol

Mass (mg) = 0.010 mol/L × 0.001 L × 227.69 g/mol × 1000 mg/g = 2.28 mg

Step-by-Step Experimental Protocol
  • Preparation: Before opening, allow the vial of 7-chloro-2-phenyl-1H-indole to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the solid compound.

  • Weighing: Carefully weigh out the calculated amount (e.g., 2.28 mg) of the compound using a calibrated analytical balance and transfer it directly into a sterile amber microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the tube containing the compound.

  • Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes.[6] A complete dissolution should result in a clear, precipitate-free solution.

    • Expert Tip: If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be attempted. However, be cautious as heat can degrade some compounds. Always check for temperature sensitivity if this information is available.[6]

  • Verification: Visually inspect the solution against a light source to ensure no solid particles remain.

G start Start: Equilibrate Compound Vial weigh Weigh Compound (e.g., 2.28 mg) start->weigh add_dmso Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso vortex Vortex Until Dissolved add_dmso->vortex check Visually Inspect for Clarity vortex->check aliquot Aliquot into Working Volumes (e.g., 20 µL) check->aliquot store Store Aliquots at -20°C or -80°C, Protected from Light aliquot->store

Caption: Workflow for preparing 7-chloro-2-phenyl-1H-indole stock solution.

Best Practices for Handling and Storage

Improper storage is a common source of experimental variability. To maintain the integrity of the stock solution, the following practices are essential.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, the primary stock solution should be immediately divided into smaller, single-use working aliquots (e.g., 10-50 µL).[6][10] This ensures that the main stock remains pristine.

  • Storage Conditions: Store the labeled aliquots in a freezer at -20°C for short-to-medium term storage (up to 6 months) or at -80°C for long-term storage.[6][10]

  • Light Protection: Indole derivatives can be light-sensitive.[2][11] Always use amber-colored vials or wrap clear vials in aluminum foil to protect the solution from light during storage and handling.

Troubleshooting

Table 3: Common Issues and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. - Concentration exceeds solubility limit.- Insufficient mixing.- Impure compound or solvent.- Attempt gentle warming (37°C) or sonication.[6]- Prepare a more dilute stock solution.- Perform a small-scale solubility test with a tiny amount of powder before preparing the full stock.[12]
Precipitate forms after thawing. - Solution was not fully dissolved initially.- Compound has lower solubility at colder temperatures.- Before use, warm the aliquot to room temperature and vortex thoroughly to ensure redissolution.- If precipitation persists, consider preparing a lower concentration stock solution.
Color change observed in solution over time. - Oxidative degradation or photodegradation of the indole ring.[2]- Discard the solution and prepare a fresh stock.- Ensure storage is protected from light and air (tightly sealed vials).[2]- For highly sensitive compounds, consider storage under an inert gas (e.g., argon).
Inconsistent results in biological assays. - Degradation of the stock solution.- Inaccurate initial concentration due to weighing or pipetting errors.- Prepare a fresh stock solution from the solid compound.- Always use calibrated balances and pipettes.[12]- Avoid repeated freeze-thaw cycles by using single-use aliquots.[6][10]

References

  • Ashfaq, S., et al. (2022). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available at: [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Captivate Bio. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • BD Diagnostic Systems. (2014). Safety Data Sheet - Indole. BD. Available at: [Link]

  • Dhaneesh, S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. PMC. Available at: [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. PMC. Available at: [Link]

Sources

Application Note: Advanced Crystallization Protocols for 7-Chloro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization Solvent Systems for 7-chloro-2-phenyl-1H-indole Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Compound Profile

7-Chloro-2-phenyl-1H-indole (CAS: 66866-01-1) is a critical heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., DYRK1A inhibitors) and CysLT1 antagonists. Its structural rigidity, provided by the 2-phenyl group, combined with the lipophilicity of the 7-chloro substituent, presents specific purification challenges.[1]

Unlike simple indoles, the 7-chloro-2-phenyl motif exhibits enhanced lipophilicity (LogP ~4.5–5.[1]0) and reduced solubility in polar protic solvents compared to its non-halogenated parent.[1] This guide outlines thermodynamically controlled crystallization systems designed to maximize purity (>98%) and yield while managing the risk of oiling out—a common failure mode for lipophilic indoles.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
  • Molecular Formula: C₁₄H₁₀ClN

  • Molecular Weight: 227.69 g/mol

  • H-Bond Donor: 1 (Indole NH)

  • Solubility Characteristics: High solubility in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (THF, DMSO).[1] Moderate-to-low solubility in alcohols. Insoluble in water.[1]

Solvent Selection Strategy

The crystallization of 7-chloro-2-phenyl-1H-indole relies on exploiting the temperature-dependent solubility differential in lower alcohols or the anti-solvent effect in binary systems.

Table 1: Recommended Solvent Systems
System TypeSolvent(s)RoleOperational PrincipleApplication
Primary (Thermal) Ethanol (95%) SolventSteep solubility curve; impurities remain in mother liquor.Bulk Purification
Alternative (Thermal) Methanol SolventHigher polarity than EtOH; promotes better rejection of non-polar byproducts.[1]Removal of lipophilic tars
Binary (Anti-solvent) Ethyl Acetate / n-Heptane Solvent / Anti-solventSolvates the indole / Reduces solubility limit to force precipitation.[1]High-yield recovery
Screening THF / Water Solvent / Anti-solventStrong solvation by THF; water acts as a harsh anti-solvent.[1]Polymorph screening

Experimental Protocols

Protocol A: Thermal Recrystallization (High Purity)

Best for: Removing reaction byproducts (e.g., unreacted hydrazines, zinc salts) after Fischer Indole Synthesis.[1]

Materials:

  • Crude 7-chloro-2-phenyl-1H-indole

  • Ethanol (Absolute or 95%)[1]

  • Activated Carbon (optional, for decolorization)[1]

  • Heating block or oil bath[1]

Step-by-Step Procedure:

  • Solubility Test: Place 100 mg of crude solid in a vial. Add 1 mL of Ethanol. Heat to boiling (78°C). If the solid dissolves completely, the solvent volume is sufficient.[1] If not, add Ethanol in 0.5 mL increments until dissolved.[1]

  • Dissolution: Transfer the bulk crude material to a round-bottom flask. Add the determined ratio of Ethanol (typically 10–15 mL per gram of solid).[1]

  • Reflux: Heat the mixture to reflux with stirring. Ensure complete dissolution.

    • Note: If colored impurities persist, add Activated Carbon (5% w/w) carefully and reflux for 15 mins.[1] Filter hot through Celite.[1]

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2–3 hours) in an insulating block or oil bath turned off.

    • Critical: Rapid cooling may trap impurities or cause oiling out.[1]

  • Nucleation: If no crystals form at 25°C, scratch the glass surface with a spatula or add a seed crystal.[1]

  • Maturation: Cool the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold (-10°C) Ethanol (2 x bed volume).

  • Drying: Dry under vacuum at 40°C for 12 hours.

Protocol B: Binary Solvent Crystallization (Anti-Solvent)

Best for: Maximizing yield when the compound is too soluble in alcohols or oils out.

Materials:

  • Ethyl Acetate (Good solvent)[1]

  • n-Heptane or Hexanes (Anti-solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude indole in the minimum amount of warm Ethyl Acetate (approx. 40–50°C).

  • Filtration: Filter the warm solution to remove any insoluble particulates (e.g., inorganic salts).[1]

  • Anti-Solvent Addition: While stirring the warm solution, add n-Heptane dropwise.[1]

  • Cloud Point: Stop addition immediately when a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add a few drops of Ethyl Acetate to clarify the solution back to transparency.[1]

  • Crystallization: Allow the solution to cool to room temperature undisturbed. As it cools, the supersaturation increases, promoting crystal growth.[1]

  • Harvest: Filter and wash with a 1:4 mixture of Ethyl Acetate:Heptane.

Visualization of Workflows

Figure 1: Solvent System Decision Tree

Caption: Logical flowchart for selecting the optimal crystallization solvent based on crude purity and solubility behavior.

SolventSelection Start Start: Crude 7-chloro-2-phenyl-1H-indole SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Low Solubility SolubilityCheck->Insoluble No CheckImpurities Check Impurity Profile Soluble->CheckImpurities ProtocolB Protocol B: Binary System (Ethyl Acetate / Heptane) Insoluble->ProtocolB ProtocolA Protocol A: Thermal Recrystallization (Ethanol or Methanol) PolarImpurities Polar/Inorganic Salts CheckImpurities->PolarImpurities Target Removal LipophilicImpurities Lipophilic Tars CheckImpurities->LipophilicImpurities Target Removal PolarImpurities->ProtocolA LipophilicImpurities->ProtocolA Use Methanol HotFiltration Hot Filtration Step Required ProtocolB->HotFiltration If solids persist

Figure 2: Vapor Diffusion Setup (Polymorph Screening)

Caption: Setup for growing X-ray quality single crystals using vapor diffusion.

VaporDiffusion cluster_0 Outer Vessel (Sealed) InnerVial Inner Vial Conc. Solution of Indole (in THF or Acetone) Diffusion Vapor Diffusion (Slow equilibration) InnerVial->Diffusion Solvent Evaporates OuterSolvent Outer Solvent Anti-Solvent (Water or Pentane) OuterSolvent->Diffusion Anti-solvent Diffuses In Crystals High Quality Crystals Diffusion->Crystals

Troubleshooting & Scientific Rationale

Common Issue: Oiling Out

Mechanism: The compound separates as a liquid phase before crystallizing because the melting point is depressed by impurities or the solvent mixture reaches a "liquid-liquid phase separation" (LLPS) region before the solidus line.[1] Solution:

  • Seed Crystals: Add pure seed crystals at the cloud point to provide a template for lattice formation.[1]

  • Temperature Cycling: Re-heat the oiled mixture until homogenous, then cool very slowly.

  • Solvent Switch: Switch from Ethanol to Isopropanol (IPA) . IPA has a higher boiling point and different solvation parameters that may favor the solid phase.[1]

Scientific Causality (E-E-A-T)

The 7-chloro substituent exerts an electron-withdrawing effect (


), reducing the electron density on the indole ring compared to 2-phenylindole.[1] However, the chlorine atom is also lipophilic (

).[1] This duality means the molecule retains the aromatic stacking potential of the 2-phenylindole core (facilitating crystallization from aromatic solvents or alcohols) but has lower solubility in water-miscible solvents than the non-chlorinated analog.[1] The protocols above are designed to balance these forces: Ethanol provides hydrogen bonding to the NH group, while the alkyl chain accommodates the lipophilic phenyl-chloro regions.[1]

References

  • Organic Syntheses. (1942).[1] 2-Phenylindole.[1][2][3][4][5][6] Org. Syn. Coll. Vol. 3, p.725.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2025).[1] Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PubMed Central.[1] Retrieved from [Link]

  • Sapienza Università Editrice. (2017). Tubulin and Microtubules as Drug Targets. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Chloro-2-Phenyl-1H-Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing 7-chloro-2-phenyl-1H-indole presents a specific set of electronic and steric challenges distinct from the standard unsubstituted 2-phenylindole. The presence of the chlorine atom at the 7-position (derived from the ortho-position of the phenylhydrazine) exerts a strong electron-withdrawing inductive effect ($ -I $), deactivating the aromatic ring. This raises the activation energy for the rate-determining [3,3]-sigmatropic rearrangement in the Fischer Indole Synthesis, often leading to unreacted hydrazone or excessive tar formation if the acid catalyst is too oxidizing (e.g., conc. H₂SO₄).[1][2]

This guide provides two validated protocols: a Robust PPA Method (recommended for scale and reliability) and a Lewis Acid Method (for milder conditions), alongside a comprehensive troubleshooting matrix.

Part 1: Route Selection & Mechanistic Insight

The "Deactivation Trap"

In the Fischer synthesis, the key step is the [3,3]-sigmatropic rearrangement. For 7-chloro-2-phenylindole, the starting material is (2-chlorophenyl)hydrazine .

  • Regioselectivity: The chlorine at the ortho position of the hydrazine blocks one side of the ring. The rearrangement is forced to occur at the unsubstituted ortho carbon, ensuring high regioselectivity for the 7-chloro isomer.

  • Reactivity: The chlorine atom deactivates the benzene ring. This makes the nucleophilic attack of the enamine carbon onto the aromatic ring significantly slower than in unsubstituted systems.

  • The Consequence: Standard protocols (EtOH/HCl) often fail to drive the reaction to completion, resulting in low yields (<40%).

Mechanistic Pathway (Visualization)

FischerMechanism cluster_warning Yield Bottleneck Start Reactants: (2-Chlorophenyl)hydrazine + Acetophenone Hydrazone Arylhydrazone Intermediate (Often isolable) Start->Hydrazone Condensation (-H2O) Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Acid Catalysis (H+) Sigmatropic [3,3]-Sigmatropic Rearrangement (RATE LIMITING STEP) Enehydrazine->Sigmatropic Deactivated by Cl (-I effect) Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formation Indole Product: 7-Chloro-2-Phenyl-1H-Indole Diimine->Indole Cyclization & NH3 Loss

Figure 1: The mechanistic bottleneck for 7-chloro indoles lies in the sigmatropic rearrangement, which requires higher energy input due to ring deactivation.

Part 2: Optimized Experimental Protocols

Protocol A: The Polyphosphoric Acid (PPA) Method (Recommended)

Why this works: PPA acts as both a solvent and a non-oxidizing strong acid. It allows for higher reaction temperatures (100–120°C) required to overcome the electronic deactivation of the chlorine without causing the oxidative charring associated with sulfuric acid.

Reagents:

  • (2-Chlorophenyl)hydrazine hydrochloride (1.0 eq)

  • Acetophenone (1.1 eq)

  • Polyphosphoric Acid (PPA) (~10–15 g per 1 g of hydrazine)

Step-by-Step:

  • Mixing: In a round-bottom flask, mix (2-chlorophenyl)hydrazine hydrochloride and acetophenone.

  • PPA Addition: Add PPA. ( Note: PPA is viscous; warm slightly to flow if necessary, but do not overheat yet.)

  • Reaction: Heat the mixture to 100–110°C with efficient mechanical stirring (magnetic stirring may fail due to viscosity).

  • Monitoring: Hold for 3–4 hours. The mixture will turn dark brown. Monitor by TLC (ensure consumption of hydrazone).

  • Quenching (Critical): Cool the mixture to ~60°C. Pour slowly into a large excess of crushed ice/water with vigorous stirring. The PPA must hydrolyze and dissolve.

  • Isolation: The product usually precipitates as a crude solid. Filter and wash copiously with water to remove all acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Toluene .

Protocol B: The ZnCl₂ / Acetic Acid Method (Alternative)

Why this works: Anhydrous Zinc Chloride is a strong Lewis acid that coordinates to the hydrazone nitrogen, facilitating the rearrangement under milder thermal conditions than PPA.

Reagents:

  • Acetophenone phenylhydrazone (Pre-formed*) (1.0 eq)

  • Anhydrous ZnCl₂ (1.0 eq)

  • Glacial Acetic Acid (Solvent volume)

Step-by-Step:

  • Pre-step: Reflux hydrazine and acetophenone in ethanol for 1 hour. Cool to crystallize the hydrazone.[3] Filter and dry.[1][3][4]

  • Cyclization: Dissolve the dried hydrazone in glacial acetic acid.

  • Catalyst: Add anhydrous ZnCl₂.

  • Reflux: Heat to reflux (~118°C) for 4–6 hours.

  • Work-up: Pour into water. If the product oils out, extract with ethyl acetate, wash with NaHCO₃ (to remove AcOH), dry, and concentrate.

Part 3: Troubleshooting & FAQs

Diagnostic Matrix
SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete cyclization due to ring deactivation.Switch to Protocol A (PPA) . Increase temp to 120°C. Ensure mechanical stirring is effective.
Black Tar Formation Acid catalyst is too oxidizing (e.g., H₂SO₄) or temp too high.Switch to PPA or ZnCl₂. If using PPA, ensure temp does not exceed 125°C.
Product "Oils Out" Impurities preventing crystallization.Scratch the flask with a glass rod. Add a seed crystal. Use a mixed solvent system (EtOH + dropwise H₂O) to force precipitation.
Starting Material Remains Hydrazone formation is reversible/slow.Ensure water removal during hydrazone formation (Dean-Stark trap) if performing one-pot synthesis.
Sticky Brown Solid Oligomers trapped in the crystal lattice.Recrystallize from Toluene (good for removing non-polar tars) or perform column chromatography (SiO₂, Hexane/EtOAc 9:1).
Frequently Asked Questions

Q1: Can I use microwave irradiation to improve the yield? A: Yes. Microwave heating is highly effective for Fischer indole synthesis, particularly for deactivated substrates like 7-chloro indoles.

  • Guideline: Use the ZnCl₂/AcOH system.[3] Irradiate at 140°C for 10–20 minutes. This often suppresses side reactions by significantly shortening the reaction time.

Q2: Why is the 7-chloro isomer the only product? Doesn't the rearrangement go both ways? A: The [3,3]-sigmatropic rearrangement targets the ortho carbons. In (2-chlorophenyl)hydrazine, one ortho position is occupied by Chlorine, and the other is a Hydrogen.

  • Path A (to H-position): Forms the 7-chloroindole. (Favored).

  • Path B (to Cl-position): Would require breaking the C-Cl bond or a methyl shift, which is energetically prohibitive under these conditions. Thus, regioselectivity is naturally high (>95%).

Q3: My product is turning pink/red on the bench. Is it decomposing? A: Indoles are electron-rich and susceptible to oxidative degradation by air and light. 7-chloro-2-phenylindole is relatively stable, but trace acid residues can accelerate oxidation.

  • Fix: Ensure the final product is washed completely neutral (check pH of filtrate). Store in an amber vial under inert atmosphere (Nitrogen/Argon) at 4°C.

Q4: Can I use the Larock Synthesis instead? A: Yes, but it requires different starting materials.

  • Larock Route: React 2-chloro-6-iodoaniline with phenylacetylene using a Pd(OAc)₂ catalyst.

  • Pros: Milder conditions, fewer tars.

  • Cons: 2-chloro-6-iodoaniline is significantly more expensive and harder to source than (2-chlorophenyl)hydrazine. If you have the budget, this is the superior "clean" chemistry route.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[5] Journal of the American Chemical Society, 113(17), 6689-6690. (For the alternative Pd-route). Link

  • Wagaman, M. W., et al. (2000). "Substituent Effects in the Fischer Indole Synthesis." Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for (2-chlorophenyl)hydrazine (suspected carcinogen) and PPA (corrosive) before handling.

Sources

Technical Support Center: Purification of 7-Chloro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific physicochemical challenges of isolating 7-chloro-2-phenyl-1H-indole. This compound, frequently utilized as a fragment template in the development of DYRK1A kinase inhibitors[1], presents unique chromatographic hurdles. The presence of the lipophilic 2-phenyl and 7-chloro groups contrasts with the highly polar, hydrogen-bonding capable indole N-H bond, leading to complex interactions with standard stationary phases.

Section 1: The Causality of Chromatographic Behavior (E-E-A-T)

Before troubleshooting, we must understand the underlying chemical system. Standard silica gel (SiO₂) is densely populated with residual silanol groups (Si-OH)[2]. While the indole nitrogen's lone pair is delocalized into the aromatic ring (making the molecule non-basic), the highly polarized N-H bond acts as a strong hydrogen-bond donor[3].

Furthermore, the weakly acidic nature of active silanol groups induces secondary interactions with the electron-rich indole π-system[4]. This heterogeneous binding landscape means the compound partitions at varying rates depending on the local concentration of active silanols. Macroscopically, this dynamic manifests as severe peak tailing, streaking on TLC plates, and poor isolated yields[5].

Section 2: Troubleshooting FAQs

Q1: My 7-chloro-2-phenyl-1H-indole is streaking severely on the TLC plate and co-eluting with impurities on the column. How do I fix this? A1: Streaking is the direct result of the secondary silanol interactions described above[2]. To resolve this, you must chemically "deactivate" the acidic silica. Add 1% to 2% (v/v) Triethylamine (TEA) to your mobile phase[3]. The highly basic TEA competitively binds to the acidic silanol sites, neutralizing them[4]. This forces the indole to interact solely with the bulk solvent and the deactivated silica surface, resulting in sharp, symmetrical peaks[6].

Q2: What is the optimal eluent system for separating this compound from unreacted starting materials (e.g., substituted anilines or phenylhydrazines)? A2: 2-Phenylindole derivatives are moderately non-polar. The field-proven standard is a gradient of Hexanes (or Petroleum Ether) and Ethyl Acetate[7],[6]. Start with a 10:1 (Hexanes:EtOAc) mixture[8]. If the compound elutes too slowly, gradually increase polarity to 6:1[9],[10]. Always include 1% TEA if tailing is observed[3].

Q3: The compound is colorless in solution. How can I reliably track it during column elution? A3: Rely on a dual-validation visualization strategy. First, use short-wave UV light (254 nm); the highly conjugated 2-phenylindole system will strongly quench fluorescence, appearing as a dark spot on F254 plates[3]. Second, validate the structural identity using Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). This stain reacts specifically with the electron-rich indole core via electrophilic aromatic substitution, yielding a distinct blue or purple spot, confirming the presence of your target compound over non-indole impurities[3].

Q4: I suspect my indole is degrading on the column. How can I verify this before committing my entire batch? A4: Indoles can occasionally undergo acid-catalyzed dimerization or oxidation on highly active silica[3]. Validate stability using a 2D TLC protocol. Spot the crude mixture in the corner of a square TLC plate, run it, dry it, rotate 90 degrees, and run it again in the same solvent. If the compound is stable, all spots will lie on a perfect diagonal. Off-diagonal spots definitively prove on-plate degradation[3].

Section 3: Quantitative Data Summaries

Table 1: Eluent Systems and Modifiers for 2-Phenylindoles
Eluent SystemRatio (v/v)ModifierPurpose / CausalityReference
Hexanes / Ethyl Acetate10:1NoneStandard separation of non-polar impurities.[8]
Hexanes / Ethyl Acetate6:1NoneElution of the main 2-phenylindole band.[9],[10]
Pet. Ether / Ethyl Acetate80:20 (4:1)1% TEASuppression of silanol-induced tailing.[6]
Table 2: Visualization Methodologies
TechniqueTypeExpected Result for IndolesSpecificityReference
UV Light (254 nm)Non-destructiveDark spot on green backgroundLow (General aromatics)[3]
Ehrlich's ReagentDestructive (Chemical)Deep Blue / Purple spotHigh (Indole core specific)[3]
Iodine ChamberSemi-destructiveYellow-brown spotLow (General organics)[3]

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation and Execution of a Base-Deactivated Silica Column

Causality Check: This protocol ensures the stationary phase is saturated with TEA before the indole is introduced, preventing irreversible binding.

  • Solvent Preparation: Prepare 500 mL of the target eluent (e.g., 10:1 Hexanes:EtOAc). Add 5 mL of Triethylamine (TEA) to create a 1% TEA deactivated system[3],[6].

  • Slurry Packing: Mix standard flash silica gel (230-400 mesh) with the TEA-modified solvent to form a uniform slurry. Pour smoothly into the glass column.

  • Column Equilibration (Validation Step): Flush the packed column with at least two full column volumes (CV) of the TEA-modified solvent. Validation: Collect the flow-through and test the pH with indicator paper; it must register as basic, confirming complete silanol saturation[3].

  • Sample Loading: Dissolve the crude 7-chloro-2-phenyl-1H-indole in the minimum amount of Dichloromethane (DCM) or the eluent. Apply directly to the silica bed.

  • Elution: Run the column using the TEA-modified eluent. Collect fractions in standard test tubes.

  • Fraction Analysis: Spot fractions on a TLC plate, elute, and visualize using UV (254 nm) followed by Ehrlich's stain to confirm the indole product[3].

Protocol 2: 2D TLC Stability Validation

Causality Check: By running the exact same solvent in two orthogonal directions, any chemical change that alters the compound's Rf between the first and second run is isolated and visualized.

  • Preparation: Obtain a 5x5 cm silica gel F254 TLC plate.

  • Spotting: Spot the crude sample 1 cm from the bottom and 1 cm from the left edge.

  • First Development: Place in a chamber with 10:1 Hexanes:EtOAc. Allow the solvent front to reach 0.5 cm from the top.

  • Drying: Remove the plate and dry completely under a gentle stream of nitrogen (crucial to remove all residual solvent).

  • Second Development: Rotate the plate 90° so the separated spots now form the baseline. Develop again in the exact same solvent system.

  • Validation: Visualize under UV. Draw a diagonal line from the origin to the top opposite corner. System Check: If the 7-chloro-2-phenyl-1H-indole spot lies exactly on the diagonal, it is stable. If it falls below the diagonal, it is decomposing on the silica[3].

Section 5: Mechanistic and Workflow Visualizations

SilanolInteraction Silica Standard Silica Gel (Active Si-OH) Interaction Strong H-Bonding & Secondary Interactions Silica->Interaction TEA Add 1-2% Triethylamine (Basic Modifier) Silica->TEA Modify Eluent Indole 7-Chloro-2-phenyl-1H-indole (N-H Group) Indole->Interaction Tailing Peak Tailing & Poor Resolution Interaction->Tailing Deactivated Base-Deactivated Silica (TEA blocks Si-OH) TEA->Deactivated Deactivated->Indole Weak Interaction Sharp Sharp Elution & High Recovery Deactivated->Sharp

Mechanism of silica base-deactivation using TEA to prevent indole peak tailing.

Troubleshooting Start Analyze Crude Mixture via TLC Issue1 Streaking / Tailing? Start->Issue1 Issue2 Co-elution with Impurities? Start->Issue2 Issue3 Degradation Suspected? Start->Issue3 Sol1 Add 1-2% TEA to Hexane/EtOAc Issue1->Sol1 Yes Sol2 Optimize Polarity (e.g., Hex/EtOAc 10:1) Issue2->Sol2 Yes Sol3 Perform 2D TLC Stability Test Issue3->Sol3 Yes Proceed Run Flash Column Chromatography Sol1->Proceed Sol2->Proceed Sol3->Proceed

Decision tree for diagnosing and resolving chromatographic issues with indoles.

References

  • [7] Title: Electronic Supplementary Information for Efficient Palladium-Catalyzed Synthesis of Substituted Indoles | Source: The Royal Society of Chemistry | URL: [Link]

  • [1] Title: Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design | Source: PMC / NIH | URL:[Link]

  • [8] Title: Supporting Information for Pd-Catalyzed Asymmetric Synthesis of Chiral 2-Trifluoromethyl-4-(indol-3-yl)-4H-chromene Derivatives | Source: DOI.org | URL: [Link]

  • [6] Title: Au(I)-catalyzed Regioselective Hydrogen Isotope Labeling of Indoles | Source: DOI.org | URL: [Link]

  • [9] Title: Synthesis of various 2-phenylindole derivatives via the optimized conditions | Source: ResearchGate | URL: [Link]

  • [10] Title: Sequential Formal (4 + 1)-Spirocycloaddition/Oxidative Cleavage between Indoles and β-Nitrostyrenes | Source: ACS Omega | URL: [Link]

  • [2] Title: Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II | Source: ChromaNik | URL: [Link]

  • [4] Title: Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology | Source: MICROSOLV | URL:[Link]

  • [5] Title: HPLC Peak Tailing | Source: Axion Labs | URL: [Link]

Sources

Technical Support Center: Preventing Dechlorination During Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing chlorinated indole scaffolds. Dechlorination is a common and often frustrating side reaction that can significantly impact yield and purity. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your chloro-substituted indoles.

I. Troubleshooting Guide: Diagnosing and Solving Dechlorination

This section addresses specific issues you may encounter during your experiments, providing a clear path from problem to solution.

Issue 1: Significant loss of chlorine substituent during Fischer indole synthesis.

Question: I'm performing a Fischer indole synthesis with a chloro-substituted phenylhydrazine, and I'm observing a significant amount of the dechlorinated indole as a byproduct. What's causing this, and how can I prevent it?

Answer: This is a frequent challenge in Fischer indole synthesis, often stemming from the harsh acidic conditions and elevated temperatures required for cyclization.[1][2][3]

Causality Explained: The mechanism of dechlorination in this context is typically hydrodechlorination, where a chlorine atom is replaced by a hydrogen atom. This can be promoted by:

  • Strong Protic Acids: Acids like sulfuric acid or polyphosphoric acid (PPA) can facilitate protonolysis of the C-Cl bond, especially at high temperatures.[3][4]

  • Lewis Acid Catalysts: While often used to improve yields, certain Lewis acids like zinc chloride (ZnCl₂) can also promote dechlorination under thermal stress.[2][4]

  • Reaction Temperature and Duration: Prolonged heating increases the likelihood of side reactions, including dechlorination.[1]

Troubleshooting Protocol:

  • Re-evaluate Your Acid Catalyst:

    • Switch to a Milder Acid: Consider using a less aggressive Brønsted acid like p-toluenesulfonic acid (PTSA) or milder Lewis acids.[3]

    • Optimize Catalyst Loading: Systematically decrease the concentration of your current acid catalyst to find the minimum effective amount.

  • Modify Reaction Conditions:

    • Lower the Temperature: Experiment with running the reaction at the lowest possible temperature that still allows for efficient cyclization.

    • Reduce Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-processing.

    • Microwave-Assisted Synthesis: Microwave irradiation can sometimes promote the desired reaction at lower temperatures and for shorter durations, minimizing side reactions.[5]

  • Consider a Modified Fischer Approach:

    • Buchwald Modification: For N-arylhydrazones, a palladium-catalyzed cross-coupling with aryl bromides can be a milder alternative to the classical Fischer conditions.[3][6]

Visualizing the Problem:

Fischer_Dechlorination cluster_conditions Promoting Conditions Chloro-substituted Phenylhydrazone Chloro-substituted Phenylhydrazone Desired Chlorinated Indole Desired Chlorinated Indole Chloro-substituted Phenylhydrazone->Desired Chlorinated Indole Fischer Cyclization Dechlorinated Indole Dechlorinated Indole Chloro-substituted Phenylhydrazone->Dechlorinated Indole Hydrodechlorination (Side Reaction) High Temperature High Temperature High Temperature->Dechlorinated Indole Strong Acid (H₂SO₄, PPA) Strong Acid (H₂SO₄, PPA) Strong Acid (H₂SO₄, PPA)->Dechlorinated Indole Prolonged Reaction Time Prolonged Reaction Time Prolonged Reaction Time->Dechlorinated Indole

Caption: Factors promoting dechlorination in Fischer indole synthesis.

Issue 2: Dechlorination in Palladium-Catalyzed Indole Syntheses (e.g., Larock, Buchwald-Hartwig).

Question: I am using a Larock indole synthesis to prepare a 2,3-disubstituted chlorinated indole from a chloro-substituted o-iodoaniline, but I'm getting the dechlorinated product. How can I suppress this side reaction?

Answer: Dechlorination in palladium-catalyzed reactions is often a result of competitive reductive dehalogenation. The choice of catalyst, ligands, and reaction conditions is critical to favor the desired C-N or C-C bond formation over C-Cl bond cleavage.[7][8][9]

Causality Explained: The palladium catalyst can undergo oxidative addition into the C-Cl bond, followed by reductive elimination with a hydride source (which can be present as an impurity or formed in situ) to yield the dechlorinated product.

Troubleshooting Protocol:

  • Ligand Selection is Key:

    • Bulky Electron-Rich Ligands: Employing bulky phosphine ligands such as P(t-Bu)₃ or dtbpf can promote the desired cyclization and suppress dechlorination by sterically hindering the approach to the C-Cl bond.[7]

    • N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes have shown high efficacy and selectivity in Larock indole synthesis, often minimizing side reactions.[10]

  • Optimize Reaction Parameters:

    • Temperature Control: Lowering the reaction temperature can disfavor the higher activation energy pathway of C-Cl bond cleavage. Initial optimizations of the Larock synthesis have successfully lowered reaction temperatures to 60–110 °C.[7]

    • Base Selection: The choice of base can influence the reaction outcome. While carbonates like K₂CO₃ or Na₂CO₃ are common, exploring other bases may be beneficial.[8]

    • Chloride Additives: The presence of a chloride salt like LiCl or n-Bu₄NCl is often crucial for the catalytic cycle in the Larock synthesis, but excess amounts can sometimes be detrimental.[8][10]

Data-Driven Decision Making:

ParameterCondition A (High Dechlorination)Condition B (Optimized for Chlorine Retention)
Catalyst Pd(OAc)₂ (ligand-free)Pd₂(dba)₃ with P(t-Bu)₃ or NHC ligand
Temperature > 120 °C60 - 100 °C
Base Strong, non-coordinating baseK₂CO₃ or Cs₂CO₃
Additives None1 equivalent of LiCl

Table 1: Comparison of reaction conditions for Larock indole synthesis.

Visualizing the Catalytic Cycle and Side Reaction:

Larock_Dechlorination cluster_desired Desired Catalytic Cycle cluster_side Dechlorination Side Reaction Pd(0) Pd(0) Oxidative Addition (C-I) Oxidative Addition (C-I) Pd(0)->Oxidative Addition (C-I) o-chloro-iodoaniline Oxidative Addition (C-Cl) Oxidative Addition (C-Cl) Pd(0)->Oxidative Addition (C-Cl) Competitive Alkyne Insertion Alkyne Insertion Oxidative Addition (C-I)->Alkyne Insertion Reductive Elimination Reductive Elimination Alkyne Insertion->Reductive Elimination Intramolecular Amination Chlorinated Indole Chlorinated Indole Reductive Elimination->Chlorinated Indole Chlorinated Indole->Pd(0) Catalyst Regeneration Dechlorinated Product Dechlorinated Product Oxidative Addition (C-Cl)->Dechlorinated Product Hydrodechlorination

Caption: Competing pathways in the Larock indole synthesis.

II. Frequently Asked Questions (FAQs)

Q1: Are certain indole synthesis methods inherently more prone to dechlorination than others?

A1: Yes. High-temperature, strongly acidic or basic methods like the classical Fischer[3][4] and Madelung syntheses are generally more susceptible to dechlorination.[11][12] In contrast, modern palladium-catalyzed methods like the Larock synthesis can be optimized for milder conditions that better preserve halogen substituents.[7][8]

Q2: Can the position of the chlorine atom on the aromatic ring influence the likelihood of dechlorination?

A2: Absolutely. The electronic environment of the C-Cl bond plays a significant role. Chlorine atoms in positions that are electronically activated (e.g., ortho or para to strong electron-donating groups) may be more labile. Conversely, chlorine atoms on electron-deficient rings may be more resistant to cleavage.

Q3: Are there any general-purpose additives I can include in my reaction to suppress dechlorination?

A3: While there isn't a universal "magic bullet," some strategies can be broadly applied. For palladium-catalyzed reactions, the addition of specific ligands is the most effective approach. In some cases, the inclusion of a mild, non-nucleophilic base can help to scavenge protons that might promote hydrodechlorination. Careful control of the reaction atmosphere to exclude sources of hydrogen is also important.

Q4: My starting material is a chloro-substituted o-nitrotoluene for a Reissert indole synthesis. Should I be concerned about dechlorination during the reduction step?

A4: Yes, this is a valid concern. The reductive cyclization step in the Reissert synthesis, often carried out with reagents like zinc in acetic acid or iron powder, can lead to hydrodechlorination.[13][14] To mitigate this, consider alternative, milder reducing agents. Catalytic hydrogenation with a carefully selected catalyst (e.g., Pd/C with specific additives) under controlled pressure and temperature might offer better selectivity.

Q5: I am performing a Hemetsberger-Knittel synthesis with a chloro-substituted aryl azide. Is dechlorination a risk here?

A5: The Hemetsberger-Knittel synthesis involves thermal decomposition of an azide, which proceeds through a nitrene intermediate.[15][16] This reaction is generally less prone to dechlorination compared to methods employing strong acids or reductive conditions. However, at very high temperatures, thermal degradation could potentially lead to loss of the chlorine substituent. Adhering to the recommended temperature profiles for the specific substrate is crucial.[17]

III. Validated Experimental Protocol: Larock Indole Synthesis with Minimized Dechlorination

This protocol provides a starting point for the synthesis of a 2,3-disubstituted chlorinated indole, optimized for the retention of the chlorine substituent.

Materials:

  • Chloro-substituted o-iodoaniline (1.0 mmol)

  • Disubstituted alkyne (2.5 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the chloro-substituted o-iodoaniline, Pd₂(dba)₃, P(t-Bu)₃, and K₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous DMF via syringe, followed by the disubstituted alkyne.

  • Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography to obtain the desired chlorinated indole.

IV. References

  • Synthesis of Indoles through Domino Reactions of 2‐Fluorotoluenes and Nitriles. (n.d.). Wiley Online Library. Retrieved March 7, 2026, from

  • Larock indole synthesis. (n.d.). Grokipedia. Retrieved March 7, 2026, from

  • Larock indole synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from

  • Reissert Indole Synthesis. (n.d.). Organic Chemistry. Retrieved March 7, 2026, from

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025). Benchchem. Retrieved March 7, 2026, from

  • A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride. (2025). Benchchem. Retrieved March 7, 2026, from

  • Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. (2013). PubMed. Retrieved March 7, 2026, from

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. (2015). ResearchGate. Retrieved March 7, 2026, from

  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2025). ResearchGate. Retrieved March 7, 2026, from

  • (PDF) Reissert Indole Synthesis. (n.d.). ResearchGate. Retrieved March 7, 2026, from

  • Hemetsberger indole synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from

  • Hemetsberger-Knittel Indole Synthesis. (n.d.). SynArchive. Retrieved March 7, 2026, from

  • Troubleshooting unexpected side products in indole synthesis. (2025). Benchchem. Retrieved March 7, 2026, from

  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry. Retrieved March 7, 2026, from

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from

  • Madelung synthesis. (n.d.). Grokipedia. Retrieved March 7, 2026, from

  • Madelung synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from

  • Reissert indole synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from

  • [Named Reaction #5]: Fischer Indole Synthesis. (2017). Reddit. Retrieved March 7, 2026, from

Sources

optimizing reaction temperature for 2-phenylindole cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for 2-Phenylindole Cyclization

Welcome to the Technical Support Center for indole synthesis. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of 2-phenylindole. Whether you are utilizing the classic Fischer Indole Synthesis or modern transition-metal-catalyzed reductive cyclizations, temperature is the master variable. It dictates reaction kinetics, intermediate stability, and product selectivity.

This guide is designed to provide you with self-validating protocols, mechanistic insights, and targeted troubleshooting for temperature-related anomalies in 2-phenylindole cyclization.

Mechanistic Pathway & Thermal Dependencies

To troubleshoot effectively, we must first understand why temperature matters. In the classic Fischer Indole Synthesis, the reaction is not a single step but a cascade. The rate-determining step is the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer. This step is highly thermally activated; insufficient heat stalls the reaction, while excessive heat destroys the product.

Mechanism HZone Phenylhydrazone EneHyd Ene-hydrazine Tautomer HZone->EneHyd H+ Rearrange [3,3]-Sigmatropic Rearrangement (Temp-Dependent) EneHyd->Rearrange Heat Diimine Diimine Intermediate Rearrange->Diimine Aminal Cyclic Aminal Diimine->Aminal Cyclization Product 2-Phenylindole + NH3 Aminal->Product -NH3

Mechanistic pathway of 2-phenylindole cyclization highlighting temperature-dependent steps.

Self-Validating Protocol: PPA-Catalyzed Cyclization

The following is a field-proven, step-by-step methodology for synthesizing 2-phenylindole using Polyphosphoric Acid (PPA). This protocol includes built-in validation checkpoints to ensure causality and success at each stage.

Stage 1: Hydrazone Formation

  • Reaction: In a 50 mL two-necked round-bottom flask equipped with a reflux condenser, combine 2.0 g (16.7 mmol) acetophenone and 1.8 g (16.7 mmol) phenylhydrazine in 6 mL of ethanol[1].

  • Catalysis: Add 8–10 drops of glacial acetic acid to catalyze the condensation[2].

  • Heating: Reflux the mixture in an oil bath at 80 °C for 45 minutes[2].

  • Validation Checkpoint: The reaction mixture should transition from a clear solution to a suspension. Cool the flask in an ice bath to induce complete precipitation. The isolation of a white to pale-yellow solid (acetophenone phenylhydrazone, m.p. 105–106 °C) confirms successful formation[1]. Filter and wash with 2 mL of ice-cold ethanol[2].

Stage 2: Temperature-Controlled Cyclization

  • Preparation: In a 100 mL round-bottom flask, add 4.0 g of PPA[2]. Pre-warm the PPA slightly to reduce its high viscosity.

  • Addition: Add 1.2 g of the dried acetophenone phenylhydrazone to the PPA[2].

  • Heating (Critical Step): Heat the mixture in an oil bath to 100–120 °C for 10–15 minutes with vigorous stirring[1]. Causality Note: The reaction is highly exothermic. Maintaining the temperature strictly within this window ensures sufficient thermal energy for the [3,3]-sigmatropic rearrangement while preventing thermal degradation[1].

  • Validation Checkpoint: The mixture will darken and become homogeneous. The evolution of ammonia gas (which turns damp red litmus paper blue at the flask mouth) indicates successful cyclization.

  • Quenching: Cool the mixture to ~90 °C, then pour it into 450 mL of cold water while stirring vigorously to hydrolyze the PPA and precipitate the crude product[1].

  • Purification: Filter the solid, wash with water, and recrystallize from hot ethanol using decolorizing charcoal to yield pure 2-phenylindole[1].

Quantitative Data: Temperature Effects Across Catalyst Systems

Different catalytic systems require vastly different thermal profiles. The table below summarizes the quantitative impact of temperature on yield and selectivity across various standard methods.

Catalytic SystemSubstrateTemp RangeOptimal TempYield / ConversionKey ObservationReference
Polyphosphoric Acid (PPA) Acetophenone phenylhydrazone80–160 °C100–120 °C~78% YieldHighly exothermic; higher temps cause product tarring.[1],[3]
Zinc Chloride (neat) Acetophenone phenylhydrazone25–180 °C170–180 °C86% YieldRequires high heat for neat solid-state melt and mixing.[4]
PdCl2(CH3CN)2 / Phen α-phenyl-β-nitrostyrene110–150 °C140 °C>99% Conv.Selectivity for 2-phenylindole drops sharply above 140 °C.[5]
Cu@N–C (Domino) N-tosyl-2-iodoaniline + phenylacetylene100–150 °C130 °C70% YieldDomino coupling/cyclization requires precise heat control.[6]

Troubleshooting Guides & FAQs

Workflow Start Start: 2-Phenylindole Synthesis Hydrazone Form Phenylhydrazone (EtOH, AcOH, 80°C) Start->Hydrazone Catalyst Add Acid Catalyst (PPA or ZnCl2) Hydrazone->Catalyst TempDecision Select Cyclization Temp Catalyst->TempDecision LowTemp < 80°C High Viscosity, Stalled TempDecision->LowTemp Too Low OptTemp 100°C - 120°C (PPA) Optimal Rearrangement TempDecision->OptTemp Optimal HighTemp > 150°C Product Decomposition TempDecision->HighTemp Too High Isolate Quench & Isolate OptTemp->Isolate

Workflow for optimizing temperature in the Fischer Indole Synthesis of 2-phenylindole.

Q1: My Fischer indole cyclization yields a black, tarry mixture instead of the desired 2-phenylindole. What is causing this? A1: This is a classic symptom of thermal overshoot. The Fischer indole synthesis is inherently exothermic[1]. If the external oil bath is set too high (e.g., >150 °C for PPA), the internal reaction temperature can spike, leading to the thermal decomposition of the unstable ene-hydrazine intermediate and polymerization of the indole product into tar[7]. Solution: Strictly maintain the external bath at 100–120 °C and ensure vigorous stirring to dissipate localized hot spots[1].

Q2: I am operating at 80 °C with Polyphosphoric Acid (PPA), but the reaction is stalling with unreacted hydrazone. Should I increase the heat? A2: Yes. At 80 °C, PPA is highly viscous, which severely limits mass transfer and prevents the homogeneous protonation of the substrate. Furthermore, the rate-determining step—the[3,3]-sigmatropic rearrangement of the N,N'-diene—is highly thermally activated. Heating to the optimal 100–120 °C drastically reduces PPA's viscosity and provides the necessary activation energy to drive the rearrangement forward[1].

Q3: Can I perform the cyclization at room temperature to avoid degradation? A3: Generally, no. While some highly electron-rich substrates can cyclize at lower temperatures, the standard synthesis of 2-phenylindole requires significant thermal input. For example, when using anhydrous zinc chloride in a neat (solvent-free) reaction, temperatures up to 180 °C are required to melt the mixture and drive the reaction to completion within 15 minutes[4]. Attempting this at room temperature will leave the hydrazone unreacted.

Q4: I am using a modern Palladium-catalyzed reductive cyclization of α-phenyl-β-nitrostyrene. How does temperature affect this pathway compared to the Fischer synthesis? A4: In transition-metal catalyzed reductive cyclizations using a CO surrogate (like phenyl formate), temperature dictates both the decomposition rate of the surrogate and the selectivity of the cyclization. Studies show that while conversion is >99% at 110 °C, the selectivity for 2-phenylindole peaks at exactly 140 °C[5]. Exceeding 140 °C causes a measurable drop in product selectivity due to competing off-cycle degradation pathways[5].

References

  • SYNTHESIS OF 2-PHENYL INDOLE - IJNRD.org[Link]

  • Practical Methodologies for the Synthesis of Indoles - Chemical Reviews (ACS Publications)[Link]

  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of -Nitrostyrenes with Phenyl Formate as a CO Surrogate - AIR Unimi / Catalysts[Link]

  • Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions - Taylor & Francis[Link]

  • Expt-7 The Fischer Indole Synthesis New - Scribd[Link]

Sources

Technical Support Bulletin: Stability & Handling of 7-Chloro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-chloro-2-phenyl-1H-indole is a lipophilic, small-molecule inhibitor often used in virology and oncology research. While chemically robust compared to simple indoles, its primary failure mode in cell culture is physical instability (precipitation) rather than chemical degradation.

Users frequently report "instability" which is actually compound precipitation or serum protein sequestration . This guide addresses the physicochemical behavior of this compound in DMEM/RPMI environments to ensure reproducible IC50/EC50 data.

ParameterStatusCritical Note
Solubility (Media) Poor Prone to "crashing out" >10 µM in serum-free media.
Chemical Stability Moderate Susceptible to photo-oxidation at C3 position (turns yellow).
Serum Interaction High >95% binding to BSA/FBS. Serum stabilizes solubility but reduces free drug.
Stock Solvent DMSO Stable at -20°C. Avoid freeze-thaw cycles (hygroscopicity).
Part 1: The Stability-Solubility Paradox

To troubleshoot this compound, you must distinguish between chemical degradation (breaking bonds) and physical precipitation (coming out of solution).

1. The "Media Crash" Phenomenon

7-chloro-2-phenyl-1H-indole is highly hydrophobic. When a DMSO stock is pipetted directly into aqueous media, the local concentration at the pipette tip exceeds the solubility limit, causing immediate formation of micro-crystals.

  • Symptom: Inconsistent biological replicates; "noisy" data at high concentrations.

  • Mechanism: Crystals may sediment (lowering effective concentration) or mechanically lyse cells (false toxicity).

2. The Albumin Buffer (Serum Effects)

In media supplemented with 10% Fetal Bovine Serum (FBS), albumin acts as a "sink." It binds the lipophilic indole, keeping it in solution but sequestered.

  • Impact: You may need higher nominal concentrations in 10% FBS compared to serum-free conditions to achieve the same biological effect.

  • Stability Note: Serum-bound compound is protected from oxidation. Stability is significantly higher in complete media than in PBS.

Part 2: Visualizing the Stability Landscape

The following diagram illustrates the fate of 7-chloro-2-phenyl-1H-indole when introduced to cell culture media.

IndoleFate cluster_failure Common Failure Modes Stock DMSO Stock (High Stability) Media Cell Culture Media (Aqueous Phase) Stock->Media Dilution Precip Micro-Precipitation (Physical Instability) Media->Precip Rapid Mixing or High Conc. Albumin Albumin-Bound Complex (Serum Stabilized) Media->Albumin Binding (>95%) Oxidation Oxidation Products (Yellowing/Degradation) Media->Oxidation Light/O2 (Slow) CellTarget Cellular Target (Free Drug) Media->CellTarget Permeation Albumin->Media Equilibrium Release

Figure 1: The dynamic equilibrium of 7-chloro-2-phenyl-1H-indole in culture media. Note that precipitation is the dominant instability pathway.

Part 3: Optimized Handling Protocols

To ensure data integrity, replace standard pipetting with these specialized workflows.

Protocol A: The "Serum-First" Dilution (Recommended)

Use this for standard IC50 assays in complete media.

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into 100% FBS (not media).

    • Why: The high protein concentration immediately solubilizes the lipophilic indole.

  • Vortex Gently: Ensure complete mixing (solution should remain clear).

  • Final Dilution: Dilute this FBS-drug mixture into your culture media (e.g., DMEM) to reach the final desired serum percentage (usually 10%).

    • Result: This prevents the "shock precipitation" seen when dropping DMSO into water.

Protocol B: Stock Storage & QC
  • Solvent: Dissolve in anhydrous DMSO (Grade: Cell Culture Tested).

  • Concentration: Do not exceed 20 mM for long-term storage.

  • Aliquot: Store in single-use amber vials at -20°C.

    • Critical: DMSO is hygroscopic (absorbs water from air). Repeated opening introduces water, which lowers the solubility of the indole and causes precipitation inside the stock tube over time.

Part 4: Troubleshooting Guide (FAQs)

Q1: The media turned a slight yellow color after 24 hours. Is the compound degraded?

  • Diagnosis: Likely Photo-oxidation . Indoles, especially electron-rich 2-aryl indoles, can form indolenine hydroperoxides or dimers upon exposure to light and oxygen [1].

  • Solution: This is a chemical change. While 2-phenyl substitution adds stability compared to simple indoles, you must protect treated plates from light. Wrap plates in foil during incubation. If the yellowing is intense, the compound has degraded and the experiment is compromised.

Q2: My IC50 is 10x higher in 10% FBS than in serum-free media.

  • Diagnosis: Protein Binding . Lipophilic compounds (LogP > 3) bind heavily to albumin [2].

  • Solution: This is expected behavior, not instability. The "Free Drug Hypothesis" states only unbound drug drives efficacy. Do not increase the dose to compensate unless necessary; instead, report IC50 values with the specific serum concentration noted.

Q3: I see "dust" or particles under the microscope at 50 µM.

  • Diagnosis: Precipitation . You have exceeded the solubility limit of the compound in aqueous media.

  • Solution:

    • Lower the concentration.

    • Check your DMSO final concentration. Ensure DMSO is < 0.5% (v/v).

    • Use the "Serum-First" dilution protocol (Protocol A) to improve solubilization.

Q4: Can I use plastic reservoirs for serial dilution?

  • Diagnosis: Plastic Adsorption . Lipophilic indoles can adsorb to polystyrene.

  • Solution: Use glass or low-binding polypropylene tubes for intermediate dilutions. Only transfer to the plastic culture plate at the final step.

Part 5: Diagnostic Decision Tree

Use this logic flow to identify the root cause of experimental variance.

Troubleshooting Start Issue: Inconsistent Data CheckVis Visual Inspection (Microscope) Start->CheckVis Crystals Crystals/Debris Visible? CheckVis->Crystals Yes Yellow Media Yellowing? CheckVis->Yellow No Precipitation CAUSE: Precipitation (Solubility Limit Exceeded) Crystals->Precipitation Yes Oxidation CAUSE: Photo-Oxidation (Light Exposure) Yellow->Oxidation Yes Binding CAUSE: Serum Binding (Check FBS %) Yellow->Binding No (Media Clear)

Figure 2: Rapid diagnostic workflow for indole stability issues.

References
  • Oxidation of 2-Phenylindoles

    • Context: 2-phenylindoles can undergo auto-oxidation to form indolenine derivatives, particularly under light exposure or in the presence of radical initi
    • Source: Colonna, M., et al. (1981). "Radical cations: reactions of 2-phenylindole with aromatic amines under anodic oxidation." Journal of the Chemical Society, Perkin Transactions 2.

  • Serum Protein Binding & Stability

    • Context: Human Serum Albumin (HSA)
    • Source: Kratz, F. (2008).[1] "Albumin as a drug carrier: Design of prodrugs, drug conjugates and nanoparticles." Journal of Controlled Release.

  • DMSO Solubility & Hygroscopicity

    • Context: DMSO absorbs water from the atmosphere, which can cause hydrophobic compounds to precipit
    • Source: Way, L. (2016). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules.

  • General Indole Stability in Media

    • Context: Indole derivatives are widely used as scaffolds but require specific handling to prevent oxidative degradation in aqueous, oxygen-rich environments like cell culture.
    • Source: Zhang, M. Z., et al. (2015). "Synthesis and biological evaluation of novel indole-2-one derivatives." European Journal of Medicinal Chemistry.

Sources

Technical Support Center: Minimizing Oxidation Side Reactions of Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Minimizing Oxidative Degradation in Indole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0

Core Directive: The Indole Stability Paradox

Indoles are the "privileged structures" of drug discovery, yet their electron-rich nature makes them notorious for oxidative instability. The pyrrole ring's high electron density—specifically at the C3 position—acts as a magnet for electrophilic oxidants and radical species.

The Causality of Failure: Most "unexplained" indole decompositions are not random. They are deterministic outcomes of three factors:

  • HOMO Availability: The highest occupied molecular orbital (HOMO) of indole has a large coefficient at C3, making it the primary site for oxidative attack.

  • Acid-Catalyzed Autoxidation: Indoles are sensitive to protonation. The resulting indolium cation is highly susceptible to attack by triplet oxygen or peroxides.

  • Silica Gel Acidity: Standard silica gel (pH ~4-5) acts as a solid-state acid catalyst, promoting oxidative polymerization (melanin formation) during purification.

This guide provides a self-validating system to neutralize these threats.

Troubleshooting Guide: Diagnostics & Solutions

Category A: Pre-Reaction & Storage

Q: My indole starting material has turned from white/yellow to pink or brown. Is it usable?

  • Diagnosis: This is the "Pink Indole" phenomenon, indicating the formation of oxidative impurities like isatin (orange/red) or indigo-like oligomers (blue/purple).

  • Root Cause: Exposure to light and air generates trace peroxides, initiating a radical chain reaction at C3.

  • Solution:

    • Purification: If the color is faint, recrystallize immediately. If dark, perform rapid filtration through a pad of basic alumina (not silica).

    • Prevention: Store under Argon at -20°C. For highly unstable derivatives (e.g., 5-hydroxyindoles), store as the HCl salt if possible, as the protonated amine reduces electron density in the ring.

Category B: Synthetic Strategy (Reaction Conditions)

Q: I am performing an oxidation elsewhere on the molecule, but the indole ring is degrading. How do I protect it?

  • The "Electronic Shield" Protocol: You must lower the HOMO energy of the indole ring.

  • Action: Install an electron-withdrawing group (EWG) on the Nitrogen (N1).

    • Acetyl (Ac): Moderate deactivation. Good for mild oxidants.

    • Tosyl (Ts) or Boc: Strong deactivation. Essential for using strong oxidants (e.g., KMnO4, Chromium reagents).

    • Mechanism:[1][2][3][4][5][6][7] The EWG pulls electron density away from C3, rendering the ring inert to electrophilic oxidation.

Q: I observe C3-oxidation byproducts (3-oxindoles/isatins) instead of my desired C2-functionalization.

  • Diagnosis: Competitive electrophilic attack at C3.

  • Troubleshooting:

    • Solvent Switch: Avoid ether/THF if they contain peroxides. Use degassed DCM or Toluene.

    • Temperature: Lower the reaction temperature to -78°C or -40°C. C3-oxidation often has a higher activation energy than metal-catalyzed C2-functionalization.

Category C: Work-up & Purification (The "Hidden Killer")

Q: My crude NMR looks clean, but the product decomposes into a streak on the silica column.

  • Diagnosis: Acid-mediated oxidative polymerization on the stationary phase.

  • Immediate Fix: Stop the column. Flush with a polar solvent containing 1% Triethylamine (Et3N) to recover what remains.

  • Systemic Fix: Never use untreated silica for electron-rich indoles.

    • Option 1: Use Neutral Alumina (lower surface acidity).

    • Option 2:Deactivate Silica . Pre-wash the column with 1-3% Et3N in hexanes before loading the sample.

Visualizing the Threat: Oxidation Pathways

The following diagram illustrates the mechanistic bifurcation of indole oxidation. Understanding this pathway is critical for selecting the right inhibitor.

IndoleOxidation Indole Indole Substrate (Electron Rich) RadicalCat Radical Cation Intermediate Indole->RadicalCat SET / Oxidant / Light C3_Path C3-Attack (Kinetic Preference) RadicalCat->C3_Path Electrophilic Trapping C2_Path C2-Attack (Thermodynamic/Catalytic) RadicalCat->C2_Path Nucleophilic Trapping Indolenine 3-Hydroperoxyindolenine C3_Path->Indolenine + O2 Oxindole 2-Oxindole C2_Path->Oxindole Rearrangement Isatin Isatin (Orange/Red Solid) Indolenine->Isatin Degradation Polymer Indole Polymers (Brown Tar) Indolenine->Polymer Acid Catalysis

Caption: Mechanistic bifurcation of indole oxidation. C3 attack is the dominant pathway leading to degradation (isatin/polymers) unless blocked or diverted.

Experimental Protocols

Protocol A: Preparation of Deactivated Silica Gel

Standard silica gel is acidic (pH 4-5). This protocol neutralizes surface silanols to prevent acid-catalyzed oxidation.

StepActionCritical Parameter
1 Slurry PreparationMix Silica Gel 60 with the eluent solvent containing 1% v/v Triethylamine (Et3N) .
2 PackingPour slurry into column.[8] Flush with 2 column volumes (CV) of the Et3N-containing solvent.
3 EquilibrationFlush with 1 CV of pure eluent (without Et3N) to remove excess base.
4 LoadingLoad the indole sample. If the indole is extremely acid-sensitive, maintain 0.5% Et3N in the mobile phase throughout the run.
Protocol B: N-Protection for Oxidative Stability

Use this workflow when subjecting the indole to oxidative conditions (e.g., side-chain oxidation).

  • Setup: Dissolve Indole (1.0 equiv) in dry DCM under N2.

  • Deprotonation: Add NaOH (powdered, 2.0 equiv) and Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 equiv) as a phase transfer catalyst.

  • Protection: Add Tosyl chloride (TsCl, 1.2 equiv) at 0°C.

  • Reaction: Stir at RT for 2-4 hours. The electron-withdrawing Tosyl group deactivates the ring.

  • Validation: TLC should show a significant shift in Rf (less polar) and UV activity.

  • Deprotection (Post-Synthesis): Reflux in MeOH/THF with Mg powder or use NaOH/MeOH to remove the Ts group.

Decision Matrix: Troubleshooting Flowchart

Use this logic tree to diagnose yield losses during indole synthesis.

TroubleshootingTree Start Problem: Low Yield / Impurities CheckTLC Check Crude TLC Start->CheckTLC CleanCrude Crude is Clean (Single Spot) CheckTLC->CleanCrude MessyCrude Crude is Complex (Multiple Spots/Streaks) CheckTLC->MessyCrude ColumnIssue Decomposition on Column? CleanCrude->ColumnIssue Yield drops after purification RxnIssue Reaction Optimization MessyCrude->RxnIssue Action1 Use Neutralized Silica or Alumina ColumnIssue->Action1 Yes Action2 Check Reagents for Peroxides RxnIssue->Action2 Oxidative impurities present Action3 Install N-Protecting Group (Boc/Ts) RxnIssue->Action3 Ring degradation confirmed

Caption: Diagnostic logic for identifying the source of oxidative loss—distinguishing between reaction failure and purification failure.

References

  • Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. Source: National Institutes of Health (PMC) [Link]

  • Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Source: PubMed [Link][9]

  • Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Source: Royal Society of Chemistry (RSC) [Link]

  • Product decomposed on silica gel - Troubleshooting Discussion. Source: ResearchGate [Link]

Sources

Validation & Comparative

Comparative Guide: ¹H NMR Characterization of 7-Chloro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust analytical framework for heterocyclic compounds is critical for downstream drug development. The characterization of 7-chloro-2-phenyl-1H-indole presents unique NMR challenges due to its conjugated indole core, the presence of a dynamic exchangeable proton (NH), and a highly congested aromatic region.

This guide objectively compares the performance of different NMR solvents (CDCl₃ vs. DMSO-d₆) and spectrometer field strengths (400 MHz vs. 600 MHz) to help researchers select the optimal parameters for structural elucidation.

Methodology Comparison: Solvent Selection & Causality

The choice of deuterated solvent fundamentally alters the ¹H NMR profile of indole derivatives due to intermolecular interactions.

  • Non-Polar Solvents (CDCl₃): In chloroform, the indole NH proton is highly susceptible to rapid intermolecular chemical exchange, especially in the presence of trace moisture or acidic impurities. This exchange occurs at an intermediate rate on the NMR timescale, resulting in a significantly broadened singlet around 8.4–8.5 ppm[1],[2]. While CDCl₃ is excellent for routine screening, this broadening can obscure fine

    
    -couplings (e.g., allylic coupling to H-3).
    
  • Polar Aprotic Solvents (DMSO-d₆): Dimethyl sulfoxide acts as a strong hydrogen-bond acceptor. The sulfoxide oxygen coordinates with the acidic indole NH, effectively "locking" the proton and slowing its exchange rate. This causality results in a sharp, well-defined singlet shifted significantly downfield (>11.5 ppm). Furthermore, the strong solvation effect of DMSO alters the electronic environment of the indole core, slightly shifting the H-3 and H-4 signals[3].

Methodology Comparison: Field Strength & Signal Dispersion

The 7-chloro substitution pattern leaves three protons on the indole benzenoid ring (H-4, H-5, H-6), which form a tightly coupled AMX spin system. Alongside the five protons of the 2-phenyl ring, this creates a dense cluster of multiplets between 7.0 and 7.8 ppm[4].

  • Routine 400 MHz NMR: At 400 MHz, the chemical shift dispersion (measured in Hz) is often insufficient to fully separate the indole H-4 doublet from the phenyl meta-protons. This overlap complicates the extraction of accurate coupling constants, which are necessary to definitively prove the 7-position of the chlorine atom.

  • High-Resolution 600 MHz NMR: Upgrading to a 600 MHz spectrometer increases the Hz/ppm ratio by 50%. This physical dispersion minimizes second-order effects (roofing) and cleanly separates the H-4 doublet (~7.51 ppm) from the phenyl meta-triplet (~7.44 ppm)[2]. The clear resolution of the H-4 (

    
    ), H-5 (
    
    
    
    ), and H-6 (
    
    
    ) signals provides unequivocal proof of the 7-chloro regiochemistry.

Quantitative Data Comparison

The following table summarizes the expected ¹H NMR chemical shifts and splitting patterns for 7-chloro-2-phenyl-1H-indole across different analytical setups, demonstrating the superior resolution of high-field instruments[4],[2].

Proton Assignment400 MHz (CDCl₃)600 MHz (CDCl₃)Solvent Effect (DMSO-d₆)
Indole NH ~8.52 (br s, 1H)8.46 (br s, 1H)>11.5 (s, 1H) [H-bonded]
Phenyl H-ortho 7.70–7.72 (m, 2H)7.67 (d, J=8.3 Hz, 2H)~7.88 (m, 2H)
Indole H-4 7.50–7.56 (m, 1H) [Overlap]7.51 (dd, J=7.7, 0.9 Hz, 1H)~7.55 (d, J=7.8 Hz, 1H)
Phenyl H-meta 7.48–7.52 (m, 2H) [Overlap]7.44 (dd, J=8.3, 7.7 Hz, 2H)~7.48 (t, J=7.5 Hz, 2H)
Phenyl H-para 7.35–7.40 (m, 1H)7.35 (t, J=7.4 Hz, 1H)~7.38 (t, J=7.4 Hz, 1H)
Indole H-6 7.21–7.27 (m, 1H)7.21 (dd, J=7.7, 0.9 Hz, 1H)~7.20 (d, J=7.6 Hz, 1H)
Indole H-5 7.07–7.11 (m, 1H)7.08 (t, J=7.7 Hz, 1H)~7.05 (t, J=7.7 Hz, 1H)
Indole H-3 6.87 (d, J=2.4 Hz, 1H)6.86 (d, J=2.3 Hz, 1H)~6.95 (s, 1H)

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and scientific integrity, the following step-by-step protocol incorporates internal validation mechanisms at both the sample preparation and acquisition stages.

Step 1: Sample Preparation & Internal Referencing

  • Weigh 5–10 mg of highly pure 7-chloro-2-phenyl-1H-indole[5].

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆).

  • Self-Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal standard (0.00 ppm) to validate chemical shift calibration, independent of sample-induced magnetic susceptibility changes.

Step 2: Tube Preparation

  • Transfer the homogenous solution to a clean, dry 5 mm precision NMR tube.

  • Ensure the solvent column height is precisely 4.0–4.5 cm. Causality: A correct solvent height prevents vortexing during sample spinning and ensures the liquid column extends beyond the receiver coil, which is critical for achieving optimal magnetic field homogeneity (shimming).

Step 3: Tuning, Matching, and Locking

  • Insert the sample into the spectrometer. Tune and match the probe specifically to the ¹H resonance frequency for the sample's dielectric constant.

  • Lock the spectrometer to the deuterium resonance of the solvent.

Step 4: Gradient Shimming & Line-Shape Validation

  • Execute gradient shimming (e.g., TopShim).

  • Self-Validation: Before acquiring the full spectrum, acquire a single scan and measure the full width at half maximum (FWHM) of the TMS peak or the residual solvent peak. A FWHM of < 1.0 Hz validates that the magnetic field is sufficiently homogenous for high-resolution acquisition.

Step 5: Acquisition Parameters

  • Spectral Width: 12–15 ppm (ensure the >11.5 ppm region is captured if using DMSO-d₆).

  • Relaxation Delay (D1): 1.5–2.0 seconds. Causality: Ensures complete longitudinal relaxation of all protons, particularly the quaternary carbons if extending to ¹³C NMR, allowing for accurate integration.

  • Number of Scans (NS): 16 to 64, depending on the exact concentration, to achieve a Signal-to-Noise Ratio (SNR) > 100:1.

Step 6: Processing

  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to enhance SNR without sacrificing resolution.

  • Perform Fourier Transformation (FT), followed by manual zero-order and first-order phase correction.

  • Calibrate the spectrum using the TMS peak (0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).

Decision Workflow Visualization

The following diagram illustrates the logical decision matrix for optimizing the NMR acquisition of indole derivatives based on the desired analytical outcome.

NMR_Workflow A Sample: 7-Chloro-2-phenyl-1H-indole B Solvent Selection A->B C CDCl3 Rapid NH Exchange Broad NH (~8.5 ppm) B->C Non-polar D DMSO-d6 H-Bonding Stabilization Sharp NH (>11.5 ppm) B->D Polar E Field Strength Selection C->E D->E F 400 MHz Routine Screening Multiplet Overlap (7.4-7.6 ppm) E->F G 600 MHz Structural Elucidation Clear AMX Spin System Resolution E->G H Data Acquisition & Processing (Self-Validating Workflow) F->H G->H

Caption: Workflow for optimizing ¹H NMR acquisition parameters for indole derivatives.

References

  • Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Supporting Information: The sequential reactions of tetrazoles with bromoalkynes for the synthesis of (Z)-N-(2-bromo-1-vinyl) Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design Source: PMC (National Institutes of Health) URL:[Link]

  • Palladium-Catalyzed Cascade Process Consisting of Isocyanide Insertion and Benzylic C(sp3)–H Activation Source: ResearchGate URL:[Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 7-Chloro-2-Phenylindole

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the precise structural elucidation and purity assessment of novel chemical entities is paramount. 7-Chloro-2-phenylindole, a halogenated indole derivative, presents a unique analytical challenge. This guide provides an in-depth exploration of its mass spectrometric fragmentation behavior and offers a comparative analysis with alternative analytical techniques, empowering you to make informed decisions for your research and development workflows.

Unraveling the Molecular Fingerprint: Mass Spectrometry of 7-Chloro-2-Phenylindole

The Predicted Electron Ionization (EI) Fragmentation Pathway

The molecular ion ([M]⁺˙) of 7-chloro-2-phenylindole is anticipated to be prominent, owing to the stability of the aromatic indole core. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak, a tell-tale sign of a monochlorinated compound.

The primary fragmentation pathways are expected to be initiated by the loss of key functional groups and rearrangements within the indole scaffold. The following table outlines the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms.

m/z (Predicted) Proposed Fragment Structure Proposed Fragmentation Pathway
227/229[C₁₄H₁₀ClN]⁺˙Molecular Ion ([M]⁺˙)
192[C₁₄H₉N]⁺˙Loss of a chlorine radical (•Cl) from the molecular ion.
191[C₁₄H₈N]⁺Subsequent loss of a hydrogen radical (•H) from the [M-Cl]⁺ ion.
165[C₁₃H₉]⁺Loss of HCN from the [M-Cl]⁺ ion, a characteristic fragmentation of the indole ring.[4]
164[C₁₃H₈]⁺˙Loss of a hydrogen radical (•H) from the m/z 165 fragment.
115[C₉H₇]⁺Fragmentation of the phenylindole core.
89[C₇H₅]⁺Further fragmentation, potentially involving the indole ring.
77[C₆H₅]⁺Phenyl cation, resulting from the cleavage of the bond connecting the phenyl group to the indole ring.

The fragmentation cascade can be visualized as a series of competing and sequential reactions, originating from the energetically excited molecular ion.

Fragmentation_Pathway M [C₁₄H₁₀ClN]⁺˙ m/z 227/229 M_Cl [C₁₄H₉N]⁺˙ m/z 192 M->M_Cl - •Cl Phenyl [C₆H₅]⁺ m/z 77 M->Phenyl Cleavage M_Cl_H [C₁₄H₈N]⁺ m/z 191 M_Cl->M_Cl_H - •H M_Cl_HCN [C₁₃H₉]⁺ m/z 165 M_Cl->M_Cl_HCN - HCN Further_Frag Further Fragments M_Cl_HCN->Further_Frag

Caption: Predicted EI-MS fragmentation pathway of 7-chloro-2-phenylindole.

A Broader Perspective: Comparing Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of 7-chloro-2-phenylindole often necessitates the use of orthogonal analytical techniques. The choice of method depends on the specific analytical goal, whether it be quantification, impurity profiling, or definitive structural confirmation.

Technique Principle Strengths for 7-Chloro-2-Phenylindole Analysis Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.Excellent for quantification and purity assessment. Can be coupled with UV or MS detectors for enhanced specificity.Provides limited structural information on its own.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Suitable for the analysis of thermally stable and volatile impurities. Often coupled with MS for definitive identification.Requires the analyte to be volatile and thermally stable, which may necessitate derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Unparalleled for unambiguous structure elucidation and stereochemical analysis.Relatively low sensitivity compared to MS. Requires a larger sample amount.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of functional groups.Provides information about the functional groups present in the molecule (e.g., N-H stretch of the indole).Provides limited information on the overall molecular structure and connectivity.
Experimental Workflow: A Step-by-Step Approach

A robust analytical workflow for the comprehensive characterization of 7-chloro-2-phenylindole would typically involve the following steps:

  • Initial Purity Assessment by HPLC-UV:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

    • Purpose: To determine the purity of the sample and identify the presence of any non-volatile impurities.

  • Structural Confirmation and Impurity Identification by LC-MS:

    • Interface: Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis: Obtain the mass spectrum of the main peak to confirm the molecular weight and perform tandem MS (MS/MS) to elicit fragmentation and confirm the structure. Analyze the mass spectra of any impurity peaks for identification.

  • Analysis of Volatile Impurities by GC-MS:

    • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Purpose: To identify and quantify any residual solvents or volatile by-products from the synthesis.

  • Definitive Structural Elucidation by NMR:

    • Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

    • Purpose: To unambiguously determine the chemical structure, including the precise positions of the chloro and phenyl substituents on the indole ring.

Decision Making in the Lab: A Guide to Method Selection

The selection of the most appropriate analytical technique is contingent upon the specific research question. The following flowchart provides a logical framework for making this decision.

Method_Selection Start What is the primary analytical goal? Purity Purity Assessment & Quantification Start->Purity Structure Structural Elucidation Start->Structure Impurity Impurity Profiling Start->Impurity HPLC HPLC-UV Purity->HPLC Primary Technique LCMS LC-MS Structure->LCMS Initial Confirmation NMR NMR Spectroscopy Structure->NMR Definitive Method Impurity->LCMS Non-volatile Impurities GCMS GC-MS Impurity->GCMS Volatile Impurities

Caption: Flowchart for selecting the appropriate analytical technique.

Conclusion

The comprehensive analysis of 7-chloro-2-phenylindole requires a multi-faceted approach, leveraging the strengths of various analytical techniques. While mass spectrometry, particularly with electron ionization, offers a powerful tool for initial structural characterization through the interpretation of its fragmentation pattern, a complete and unambiguous understanding of its purity and structure is best achieved through the synergistic use of chromatographic and spectroscopic methods. By understanding the principles and applications of each technique, researchers can design robust analytical strategies to ensure the quality and integrity of their chemical entities, ultimately accelerating the pace of drug discovery and development.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 7-chloro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 7-chloro-2-phenyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry. Moving beyond a simple recitation of steps, we will explore the causal relationships behind chromatographic choices, offering a robust framework for developing a precise, accurate, and stability-indicating purity method. The principles and protocols discussed herein are designed for researchers, scientists, and drug development professionals who require not just a method, but a thorough understanding of the method's development and validation.

Foundational Principles: The Analyte and Chromatographic Approach

The molecular structure of 7-chloro-2-phenyl-1H-indole—featuring a non-polar phenyl group and a moderately polar indole ring with a halogen substituent—dictates its behavior in a chromatographic system. Its significant hydrophobicity and strong UV chromophore make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection the most logical and widely applied analytical technique.[1][2] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar, ensuring that the analyte is retained through hydrophobic interactions.

The primary objective of a purity method is not only to quantify the main peak but, more critically, to separate it from all potential impurities, including process-related impurities and degradation products.[3][4] This requires the development of a "stability-indicating" method, a prerequisite for which involves forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

dot

Caption: General workflow for HPLC method development and validation.

Comparative Analysis of HPLC Methodologies

The choice between an isocratic and a gradient elution method is a critical decision point in method development. While isocratic methods are simpler, gradient methods offer superior resolving power for complex samples, which is essential for purity analysis.[5]

Method A: Isocratic RP-HPLC

An isocratic method utilizes a constant mobile phase composition throughout the run. This approach is best suited for simple mixtures where all components elute relatively close to one another.

  • Rationale: For a known set of impurities with similar hydrophobicities, an isocratic method can be robust, rapid, and highly reproducible, making it ideal for routine quality control once the impurity profile is well-established. The primary advantage is its simplicity, which eliminates the need for pump gradient mixing and column re-equilibration time.

  • Limitations: The key drawback is the "general elution problem." Early-eluting peaks may have poor resolution, while late-eluting peaks become broad and lose sensitivity. For a purity method, where unknown impurities of varying polarities may be present, this can lead to co-elution and inaccurate quantification.

Method B: Gradient RP-HPLC

A gradient method involves changing the mobile phase composition during the analysis, typically by increasing the percentage of the stronger organic solvent.

  • Rationale: This approach is vastly superior for purity and stability-indicating assays.[8] By gradually increasing the elution strength of the mobile phase, a gradient method can effectively separate compounds with a wide range of polarities. This results in sharper peaks for late-eluting components, improved resolution across the entire chromatogram, and often shorter overall analysis times compared to an isocratic method that would need to be long enough to elute the most retained impurity.

  • Application in Purity: For 7-chloro-2-phenyl-1H-indole, a gradient method ensures that more polar starting materials or side-products elute with good peak shape early in the run, while non-polar dimers or degradation products are effectively eluted and resolved later.

Method C: Orthogonal Testing with Normal-Phase HPLC (NP-HPLC)

Orthogonality in HPLC refers to the use of a second, different method that separates compounds based on a different chemical principle. While RP-HPLC separates based on hydrophobicity, NP-HPLC separates based on polarity.

  • Rationale: No single HPLC method can guarantee the separation of all possible impurities.[1] An impurity that co-elutes with the main peak in a reversed-phase system may be well-resolved in a normal-phase system, where the stationary phase is polar (e.g., silica) and the mobile phase is non-polar (e.g., hexane/ethyl acetate).[1][9] Employing an orthogonal method provides a higher degree of confidence that all significant impurities have been detected.

  • When to Use: While not typically used for routine analysis, an NP-HPLC method should be developed during the validation phase to confirm the specificity of the primary RP-HPLC method and to ensure no polar impurities are being missed.

Performance Comparison: A Data-Driven Approach

To illustrate the practical differences, the table below summarizes the expected performance of the three methodologies for the purity analysis of a hypothetical 7-chloro-2-phenyl-1H-indole sample containing two known impurities: a more polar precursor (Impurity 1) and a less polar dimer (Impurity 2).

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLCMethod C: NP-HPLC (Orthogonal)
Mobile Phase Acetonitrile:Water (70:30)Gradient: Acetonitrile/WaterHexane:Ethyl Acetate (80:20)
Run Time 20 min15 min12 min
Resolution (Main Peak / Impurity 1) 1.8> 3.0> 4.0
Resolution (Main Peak / Impurity 2) 2.1> 5.02.5
Tailing Factor (Impurity 2) 1.7 (Broad)1.1 (Sharp)1.3
Primary Application Routine QC of known impuritiesPurity, Stability-Indicating AssaysMethod Validation, Impurity Profiling
Complexity LowMediumHigh (solvent miscibility, equilibration)

This data is illustrative and serves to highlight the typical performance differences between the methods.

dot

Caption: Decision logic for selecting the appropriate HPLC method.

Experimental Protocols

The following protocols provide a detailed, self-validating framework for analysis. The system suitability test (SST) is a critical component, ensuring the chromatographic system is performing adequately before any samples are analyzed.[10]

Recommended Protocol: Gradient RP-HPLC (Method B)

This method is designed to be stability-indicating and suitable for the comprehensive purity assessment of 7-chloro-2-phenyl-1H-indole.

A. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

B. Reagents and Materials

  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

  • Sample: 7-chloro-2-phenyl-1H-indole reference standard and test sample.

C. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or λmax determined by UV scan).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 50 50
    10.0 10 90
    12.0 10 90
    12.1 50 50

    | 15.0 | 50 | 50 |

D. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve ~10 mg of the reference standard in the sample diluent to a final concentration of 0.5 mg/mL.

  • Test Solution: Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

E. System Suitability Test (SST)

  • Inject the standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[10]

    • Tailing Factor: ≤ 2.0.

    • Theoretical Plates (Plate Count): ≥ 2000.

F. Data Analysis

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Forced Degradation Protocol Outline

To validate this method as stability-indicating, the drug substance must be subjected to stress conditions.[5][7]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

After exposure, prepare samples at the target concentration (0.5 mg/mL) and analyze using the Gradient RP-HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.

Conclusion

Developing a robust HPLC purity method for 7-chloro-2-phenyl-1H-indole requires a systematic and scientifically grounded approach. While a simple isocratic method may suffice for routine checks of known impurities, a gradient reversed-phase HPLC method offers superior resolution, sensitivity, and reliability for comprehensive purity profiling and stability testing.[5][8] The specificity of this primary method should be confirmed using an orthogonal technique, such as normal-phase HPLC, during validation.[1] By integrating forced degradation studies and rigorous system suitability criteria, the resulting analytical method becomes a self-validating system, ensuring the generation of trustworthy and accurate data essential for advancing drug development programs.[11][12]

References

  • Eivazi, F., & Abedi, V. (2009). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • Duca, F. M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek. [Link]

  • Dong, M. W. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]

  • Lamb, J. G., et al. (2010). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. PMC. [Link]

  • Vemula, V. R., & Sharma, P. K. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC. [Link]

  • Patel, T., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Liu, D., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. [Link]

  • Lazar, I. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Liu, G., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • Duca, F. M., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Makwana, K., & Vyas, K. B. (2021). Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2-One By RP HPLC. International Journal for Pharmaceutical Research Scholars. [Link]

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Comparative Bioactivity Guide: 5-Chloro vs. 7-Chloro 2-Phenylindole

[1]

Executive Summary

This guide provides a technical comparison of 5-chloro-2-phenylindole and 7-chloro-2-phenylindole scaffolds, focusing on their application in oncology (tubulin inhibition, kinase targeting) and antimicrobial research.[1]

Key Finding: The 5-chloro substitution typically confers superior bioactivity compared to the 7-chloro isomer.[1]

  • 5-Chloro-2-phenylindole: Exhibits enhanced lipophilicity and optimal steric complementarity with hydrophobic pockets in targets like the Colchicine binding site of tubulin and the ATP-binding pocket of kinases (e.g., EGFR).[1] It frequently yields nanomolar (nM) antiproliferative potency.[1]

  • 7-Chloro-2-phenylindole: Often demonstrates reduced potency due to steric hindrance near the indole N-H donor and unfavorable electronic modulation.[1] It is frequently utilized as a structure-activity relationship (SAR) probe to define binding pocket boundaries.[1]

Chemical & Structural Properties (SAR Analysis)

The differential bioactivity stems from the distinct electronic and steric environments created by the chlorine atom's position on the indole ring.

Feature5-Chloro-2-phenylindole7-Chloro-2-phenylindole
Position relative to NH Para to NitrogenOrtho to Nitrogen
Electronic Effect Inductive electron withdrawal (-I) stabilizes the ring system without disrupting H-bond donor capability of N1.[1]Inductive withdrawal (-I) combined with ortho-steric bulk can weaken or obstruct the N1-H interaction.[1]
Steric Profile Extends into the "deep" hydrophobic pocket of binding sites (e.g., Tubulin, Kinases).[1]Creates steric clash with protein backbones near the hinge region or solvent front.
Lipophilicity (LogP) High; facilitates membrane permeability.High; similar to 5-Cl but with different solvation shell dynamics.[1]
Visualization: SAR Logic and Binding Interaction

The following diagram illustrates the structural logic dictating the performance difference.

SAR_Logiccluster_5Cl5-Chloro Substitutioncluster_7Cl7-Chloro SubstitutionIndole_Scaffold2-Phenylindole ScaffoldC5Position 5 (Para to NH)Indole_Scaffold->C5C7Position 7 (Ortho to NH)Indole_Scaffold->C7Hydrophobic_PocketTarget: Hydrophobic Pocket(Tubulin/Kinase)C5->Hydrophobic_Pocket Fits perfectlyOutcome_5High Affinity Binding(Nanomolar IC50)Hydrophobic_Pocket->Outcome_5Steric_ClashSteric Clash withProtein BackboneC7->Steric_Clash Obstructs NH donorOutcome_7Reduced Affinity(Micromolar IC50)Steric_Clash->Outcome_7

Figure 1: Mechanistic basis for the superior bioactivity of 5-chloro derivatives versus 7-chloro analogs.[1]

Comparative Bioactivity Data[1][2][3][4]

A. Tubulin Polymerization Inhibition

2-Phenylindoles bind to the Colchicine binding site of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1
  • 5-Chloro Derivative: Maintains or enhances tubulin assembly inhibition (

    
    ) compared to the unsubstituted parent. It effectively arrests cells in the G2/M phase.
    
  • 7-Chloro Derivative: Often results in a loss of potency.[1] The chlorine at position 7 can interfere with the conformational flexibility required for the indole to slot into the Colchicine site, leading to higher ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     values (
    
    
    or inactive in some assays).

Experimental Data Summary (Breast Cancer Models - MCF-7/MDA-MB-231):

Compound ClassTarget

(Tubulin Assembly)

(Cell Growth)
Mechanism
5-Cl-2-phenylindole

-Tubulin
2.6

~30 - 50 nMG2/M Arrest
7-Cl-2-phenylindole

-Tubulin
> 10

> 1

Weak/Non-specific
Reference (Combretastatin A-4)

-Tubulin
1.0

< 10 nMG2/M Arrest
B. Kinase Inhibition (EGFR & BRAF)

In kinase drug discovery, the indole NH often forms a critical hydrogen bond with the kinase hinge region.[1]

  • 5-Chloro: The chlorine atom points away from the hinge, engaging the "gatekeeper" region or hydrophobic back-pocket.[1] Derivatives have shown ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     values as low as 29 nM  against EGFR-mutant cell lines.
    
  • 7-Chloro: The chlorine atom is adjacent to the NH. This creates steric repulsion preventing the NH from approaching the hinge residues (e.g., Met793 in EGFR), drastically reducing inhibitory potential.

C. Antimicrobial Activity (Vibrio species)

In studies involving Vibrio parahaemolyticus:

  • 4-Chloro / 5-Chloro Indoles: Highly active, inhibiting biofilm formation and cell growth (MIC ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     50 
    
    
    ).[2]
  • 7-Chloro Indoles: Significantly less active (MIC ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     200 
    
    
    ), requiring 4x the concentration to achieve comparable inhibition.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol 1: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Determine the

  • Reagent Prep: Thaw >99% pure tubulin (porcine brain) and keep on ice. Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 0.5 mM EGTA, 1 mM GTP).
    
  • Compound Handling: Dissolve 5-Cl and 7-Cl derivatives in DMSO to 100x final concentration.

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C.

    • Add 2

      
       of compound (or DMSO control) to wells.
      
    • Add 100

      
       of Tubulin/G-PEM mix (
      
      
      final tubulin conc) containing DAPI (10
      
      
      ) or a reporter dye.
  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Validation:

    • Positive Control:[1][3] Paclitaxel (enhancer) or Vinblastine (inhibitor).

    • Negative Control:[1] DMSO only.[1]

    • Self-Check: The Vmax of the polymerization curve should be inhibited dose-dependently.

Protocol 2: MTT Cytotoxicity Screening Cascade

Objective: Compare antiproliferative potency (

4

Screening_CascadeStep1Step 1: Cell Seeding(3000 cells/well, 96-well plate)Step2Step 2: Compound Treatment(Serial Dilution: 100 µM -> 1 nM)Step1->Step2Step3Step 3: Incubation(72 Hours @ 37°C, 5% CO2)Step2->Step3Step4Step 4: MTT Addition(0.5 mg/mL, 4 Hours)Step3->Step4Step5Step 5: Solubilization & Read(DMSO dissolve, OD 570nm)Step4->Step5

Figure 2: Standardized screening workflow for indole derivatives.

  • Seed Cells: Use MCF-7 or A549 cell lines.

  • Treat: Apply 5-Cl and 7-Cl derivatives in triplicate.

  • Analyze: Calculate % viability relative to DMSO control.

  • Curve Fitting: Use non-linear regression (Sigmoidal dose-response) to extract

    
    .
    

References

  • BenchChem. (2025).[5] Comparative Bioactivity of Indole Derivatives: 5-Chloroindole vs Others.[1][5][2][4] Retrieved from

  • Journal of Medicinal Chemistry. (2007). Arylthioindole Inhibitors of Tubulin Polymerization: SAR Studies. (Discusses 5-Cl vs parent indole potency). Retrieved from

  • MDPI - Molecules. (2023).[1] Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. (Demonstrates nanomolar efficacy of 5-Cl derivatives against EGFR). Retrieved from

  • Frontiers in Microbiology. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus.[2] (Establishes 4/5-Cl > 7-Cl potency trend). Retrieved from

  • MDPI - International Journal of Molecular Sciences. (2024). Platinum(II) Complexes with Chloro-7-azaindole Derivatives.[1] (Highlights superior cytotoxicity of 5-Cl ligands in breast cancer). Retrieved from

A Comparative Guide to the Binding Affinity of Indole Derivatives for Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the binding affinity of various indole derivatives to the cyclooxygenase-2 (COX-2) enzyme. As a critical mediator of inflammation and pain, selective COX-2 inhibition remains a significant therapeutic target.[1][2] Indole-based scaffolds have emerged as a promising class of compounds, offering a versatile framework for the design of potent and selective COX-2 inhibitors.[3][4] This document synthesizes experimental data from multiple studies to offer a clear comparison of their performance, supported by detailed experimental methodologies and mechanistic insights.

The Rationale for Targeting COX-2 with Indole Derivatives

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2.[5] While COX-1 is constitutively expressed and plays a crucial role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2][3] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, which can lead to gastrointestinal side effects.[2][3] Consequently, the development of selective COX-2 inhibitors is a key strategy to mitigate these adverse effects while retaining anti-inflammatory and analgesic properties.[1][3][6]

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Its structural versatility allows for modifications that can enhance binding affinity and selectivity for the COX-2 active site.[3][4] Researchers have explored numerous substitutions on the indole ring to optimize these interactions, leading to the discovery of potent and selective COX-2 inhibitors.[5][7]

Comparative Analysis of Binding Affinities: A Data-Driven Overview

The efficacy of a COX-2 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.

Below is a compilation of experimental data from various studies, showcasing the COX-2 inhibitory activity and selectivity of different indole derivatives. For reference, the well-known selective COX-2 inhibitor, Celecoxib, is included.

Compound IDKey Structural FeaturesCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib Pyrazole ring, sulfonamide group0.06789>100>1473[6]
Indomethacin Indole acetic acid derivative0.490.0390.079[7]
Compound 13e N-(4-chlorobenzoyl)-3-((2-(4-(aminosulfonyl)phenyl)hydrazono)methyl)-1H-indole0.0794.253.16[5]
Compound 4b 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole0.1111.8107.63[7]
Compound 4d 1-(4-methylbenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole0.178.147.65[7]
Compound 4f 1-(4-fluorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole0.159.261.33[7]
Compound S3 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-((E)-(3-nitrophenyl)methylidene)acetohydrazideShowed selective COX-2 expression inhibition--[3][4]
Compound Q20 Indole derivative0.03942--[6]

Key Insights from the Data:

  • Several novel indole derivatives exhibit potent COX-2 inhibition, with IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding the potency of Celecoxib.[6][7]

  • The presence of a methylsulfonyl (SO2Me) or aminosulfonyl (SO2NH2) group on a phenyl ring attached to the indole scaffold is a recurring feature in highly selective COX-2 inhibitors.[5][7] This is consistent with the understanding that these moieties can fit into the secondary pocket of the COX-2 active site.

  • Modifications at the N-1 position of the indole ring with substituted benzyl groups have been shown to significantly influence both potency and selectivity.[7]

  • Compared to the non-selective NSAID indomethacin, many of the synthesized indole derivatives demonstrate a vastly improved selectivity for COX-2.[7]

Understanding the Mechanism: The COX-2 Signaling Pathway and Inhibition

The inflammatory cascade leading to pain and swelling is initiated by various stimuli that trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins.[1][2] Selective COX-2 inhibitors, including indole derivatives, bind to the active site of the COX-2 enzyme, preventing this conversion and thereby reducing the production of inflammatory mediators.

Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition by indole derivatives.

Experimental Protocols for Assessing COX-2 Binding Affinity

The determination of the binding affinity and inhibitory potential of indole derivatives against COX-2 typically involves in vitro enzymatic assays. The following is a generalized, step-by-step methodology synthesized from common practices in the field.[8][9][10][11]

In Vitro COX-2 Inhibitory Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to PGG2, and the peroxidase component of the enzyme then reduces PGG2 to PGH2. This peroxidase activity can be measured using a fluorescent probe.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., Amplex™ Red)

  • Indole derivatives (test compounds)

  • Celecoxib (positive control)

  • DMSO (solvent for compounds)

  • 96-well black microplate

  • Fluorescence plate reader

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare Reagents: - Dilute COX-2 enzyme - Prepare test compounds and controls in DMSO B Add enzyme, buffer, heme, and test compound/control to 96-well plate A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding arachidonic acid and fluorescent probe C->D E Measure fluorescence kinetically D->E F Calculate percentage inhibition E->F G Determine IC50 values F->G

Caption: A typical workflow for an in vitro COX-2 inhibitor screening assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a working solution of the COX Assay Buffer.

    • Dilute the recombinant human COX-2 enzyme to the desired concentration in the assay buffer.

    • Prepare stock solutions of the indole derivatives and the positive control (Celecoxib) in DMSO. Further dilute these to various concentrations for testing.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • COX Assay Buffer

      • Heme

      • Diluted COX-2 enzyme

      • Test indole derivative at various concentrations or positive/negative controls. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature or 37°C. This allows the test compounds to bind to the enzyme.

  • Reaction Initiation and Detection:

    • To initiate the enzymatic reaction, add a solution containing arachidonic acid and the fluorescent probe to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a period of 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme with no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The indole scaffold has proven to be a highly valuable starting point for the development of potent and selective COX-2 inhibitors. The comparative data clearly indicates that specific structural modifications, such as the introduction of sulfonyl-containing phenyl groups and substitutions at the indole nitrogen, are key to achieving high binding affinity and selectivity. The experimental protocols outlined provide a robust framework for the continued evaluation and optimization of new indole derivatives.

Future research in this area will likely focus on further refining the structure-activity relationships to enhance potency while also addressing potential off-target effects and ensuring favorable pharmacokinetic profiles. In silico methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in the rational design of the next generation of indole-based COX-2 inhibitors.[1][6]

References

  • Dileep, K. V., Remya, C., Tintu, I., & Sadasivan, C. (2014). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Biomolecular Structure & Dynamics, 32(11), 1855–1863. [Link]

  • Abdellatif, K. R. A., Elsaady, M. T., Amin, N. H., & Hefny, A. A. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science, 7(08), 069-077. [Link]

  • Indole derivatives having COX-2 inhibitory activity. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Amir, M., Ahsan, I., & Ali, I. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(6), 1279. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2736–2753. [Link]

  • Amir, M., Ahsan, I., & Ali, I. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(6), 1279. [Link]

  • Hefny, A. A., Amin, N. H., Elsaady, M. T., & Abdellatif, K. R. A. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-009. [Link]

  • Abdellatif, K. R. A., Elsaady, M. T., Amin, N. H., & Hefny, A. A. (2017). Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and gastric liability of some novel indole derivatives as a selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science, 7(08), 069-077. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 20, 2024, from [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). (n.d.). Assay Genie. Retrieved February 20, 2024, from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 7-Chloro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Effective disposal of 7-chloro-2-phenyl-1H-indole requires strict adherence to halogenated waste protocols. Unlike standard organic waste, the presence of the chlorine atom on the indole scaffold necessitates high-temperature incineration to prevent the formation of polychlorinated dibenzodioxins (PCDDs) and furans during thermal destruction.[1] Furthermore, its classification as Very Toxic to Aquatic Life (H410) mandates zero-tolerance for drain disposal.[1]

Physicochemical & Hazard Data
ParameterDataOperational Implication
CAS Number 66866-01-1Use for waste manifesting and inventory tracking.
Molecular Formula C₁₄H₁₀ClNHalogenated organic (Chlorine content ~15%).
Physical State Solid (Off-white to yellow powder)Dust control measures required during transfer.
GHS Hazards H315: Skin IrritantH319: Eye IrritantH335: Respiratory IrritantH410: Very toxic to aquatic lifeDo not wash down sink. All rinsate must be collected.
RCRA Status Not P- or U-listed.Regulated as "Characteristic Hazardous Waste" (if ignitable/toxic) or state-regulated halogenated waste.

Waste Characterization & Segregation Logic

The Core Directive: Segregation is the single most critical step in this protocol.

  • Why Segregate? Mixing halogenated indoles with non-halogenated solvents (e.g., acetone, methanol) contaminates the entire volume.[1] Non-halogenated waste is often used as supplemental fuel in cement kilns. Halogenated waste, however, requires specific incinerators with acid gas scrubbers (to capture HCl) and higher operating temperatures (>1100°C).[1]

  • The "Halogen Rule": Most waste handlers classify a stream as "Halogenated" if the halogen content exceeds 1,000–2,000 ppm (0.1–0.2%). A single gram of 7-chloro-2-phenyl-1H-indole in a 1L solvent bottle can trigger this threshold.

Waste Stream Classification
  • Stream A: Solid Waste (Pure Compound)

    • Examples: Expired reagent, spilled powder, scrapings from reaction flasks.[1]

    • Disposal Path: Lab Pack (Solid Hazardous Waste).

  • Stream B: Liquid Waste (Halogenated)

    • Examples: Reaction mother liquors, rotary evaporator condensates, initial rinsates.[1]

    • Disposal Path: Halogenated Organic Solvent Waste Carboy.[2]

  • Stream C: Contaminated Debris

    • Examples: Gloves, weigh boats, paper towels, filter paper.[1]

    • Disposal Path: Hazardous Solid Debris (often separate from pure chemicals).

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Reagent

Objective: Safe containerization of pure solid 7-chloro-2-phenyl-1H-indole.

  • PPE Verification: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] If handling >10g outside a fume hood, use an N95 particulate respirator.[1]

  • Primary Containment:

    • Do not empty the original bottle if it is expired. Keep it in the original container.

    • If the original container is damaged, transfer the solid to a compatible screw-top jar (HDPE or Amber Glass).[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[3]

    • Mandatory Text: "Hazardous Waste - Solid."

    • Constituents: "7-Chloro-2-phenyl-1H-indole (100%)."

    • Hazard Checkbox: Toxic, Irritant, Environmental Hazard.

  • Secondary Containment: Place the sealed container into a clear zip-lock bag or a secondary plastic bin to prevent cross-contamination during transport.

Protocol B: Disposal of Liquid Reaction Mixtures

Objective: Managing solvents containing dissolved 7-chloro-2-phenyl-1H-indole.

  • Selection of Carboy: Use the Halogenated Waste carboy (typically yellow-tagged or distinct from the red non-halogenated cans).

  • pH Check: Ensure the waste stream is neutral (pH 5–9). If the reaction involved strong acids/bases, neutralize before adding to the solvent carboy to prevent exothermic reactions or gas generation.[1]

  • Transfer:

    • Use a funnel with a splash guard.

    • Pour slowly to avoid splashing.

    • Crucial Step: Triple-rinse the reaction vessel with a small amount of compatible solvent (e.g., dichloromethane or ethanol).[1] Add this rinsate to the Halogenated Waste carboy. Do not pour the first rinse down the drain.

  • Logging: Record the volume and the estimated concentration of the indole on the waste log sheet attached to the carboy.

Protocol C: Spill Cleanup (Solid Powder)

Objective: Containment of accidental release without generating dust.[4][5]

  • Isolate: Evacuate the immediate area of non-essential personnel.

  • Dampen: Do not dry sweep. Gently cover the spill with paper towels dampened with a compatible solvent (e.g., ethanol) or water (if not reacting).[1] This suppresses dust generation (H335).

  • Collect: Scoop the damp material and towels into a wide-mouth hazardous waste jar.

  • Clean: Wipe the surface three times with soap and water. Collect all wipes as hazardous debris.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of 7-chloro-2-phenyl-1H-indole waste.

DisposalWorkflow Start Waste Generation: 7-Chloro-2-phenyl-1H-indole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Pure Pure Substance (Expired/Excess) Solid->Pure Debris Contaminated Debris (Gloves, Wipes, Filter Paper) Solid->Debris LabPack Action: Place in Lab Pack Container Pure->LabPack Label: Toxic Solid SolidBin Action: Hazardous Debris Bin Debris->SolidBin Double Bag SolventCheck Is solvent Halogenated? Liquid->SolventCheck HaloSolv Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolv Yes NonHaloSolv No (e.g., MeOH, Acetone) SolventCheck->NonHaloSolv No HaloWaste Action: HALOGENATED Solvent Waste Carboy HaloSolv->HaloWaste ContamCheck Contains >0.1% Chlorinated Indole? NonHaloSolv->ContamCheck Note *Best Practice: Treat ALL indole solutions as Halogenated Waste NonHaloSolv->Note ContamCheck->HaloWaste Yes (Contaminates Stream) ContamCheck->HaloWaste No (Trace <0.1%)

Figure 1: Decision tree for segregating 7-chloro-2-phenyl-1H-indole waste streams. Note that even non-halogenated solvents should be treated as halogenated waste once contaminated with this compound.

Regulatory Compliance & Documentation

Compliance is not optional; it is a legal requirement under the Resource Conservation and Recovery Act (RCRA) in the US and similar frameworks globally.

  • Cradle-to-Grave Liability: The generator (your lab) remains liable for the waste until it is destroyed. Proper labeling ensures the waste facility treats it correctly (incineration) rather than incorrectly attempting fuel blending.

  • Drain Disposal: Strictly prohibited. The compound's aquatic toxicity (H410) constitutes a significant violation if released into municipal water systems.

  • Manifesting: When requesting pickup from EHS or a waste contractor, explicitly list "7-chloro-2-phenyl-1H-indole" on the chemical breakdown.[1] Do not simply write "Organic Waste."

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 104644, 7-Chloro-1H-indole. (Data used for analog safety profile). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.